molecular formula C6H4ClN3 B1488186 6-Chloro-2-methylpyrimidine-4-carbonitrile CAS No. 1192064-60-0

6-Chloro-2-methylpyrimidine-4-carbonitrile

Cat. No.: B1488186
CAS No.: 1192064-60-0
M. Wt: 153.57 g/mol
InChI Key: QKZFSEQCFIUHFN-UHFFFAOYSA-N
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Description

6-Chloro-2-methylpyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-9-5(3-8)2-6(7)10-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZFSEQCFIUHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192064-60-0
Record name 6-chloro-2-methylpyrimidine-4-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-2-methylpyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is structured to provide not only procedural details but also the underlying scientific rationale for the experimental choices, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are of immense interest in pharmaceutical sciences due to their presence in a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The specific substitution pattern of this compound, featuring a chloro group, a methyl group, and a cyano group, makes it a versatile intermediate for the synthesis of more complex molecular architectures. The chloro and cyano functionalities serve as reactive handles for further chemical modifications, such as nucleophilic substitution and cycloaddition reactions, enabling the exploration of diverse chemical space in drug discovery programs.

Strategic Synthesis: A Multi-step Approach

The synthesis of this compound is most effectively achieved through a strategic multi-step process, commencing from readily available starting materials. This approach allows for a high degree of control over the introduction of each functional group.

A plausible and efficient synthetic pathway involves a three-step sequence:

  • Condensation: Formation of the pyrimidine ring.

  • Chlorination: Introduction of the chloro substituents.

  • Selective Cyanation: Introduction of the carbonitrile functionality.

Figure 1: Proposed three-step synthesis workflow for this compound.
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

The synthesis commences with the condensation of dimethyl malonate and acetamidine hydrochloride in the presence of a strong base, such as sodium methoxide in methanol. This reaction proceeds via a well-established mechanism for pyrimidine ring formation.

Experimental Protocol:

  • Under an inert atmosphere, sodium methoxide is added to methanol in a reaction vessel cooled in an ice bath.

  • A solution of dimethyl malonate in methanol is then added dropwise, followed by the addition of acetamidine hydrochloride.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • Acidification of the aqueous solution with a mineral acid (e.g., HCl) to a pH of 1-2 leads to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the corresponding dichloro derivative. While traditional chlorinating agents like phosphorus oxychloride (POCl₃) can be used, a more modern and often safer approach involves the use of triphosgene in the presence of a tertiary amine base like N,N-diethylaniline.[1] This method avoids the harsh and corrosive nature of POCl₃.

Experimental Protocol:

  • To a solution of 4,6-dihydroxy-2-methylpyrimidine in an inert solvent such as dichloroethane, N,N-diethylaniline is added.

  • The mixture is heated to reflux, and a solution of triphosgene in dichloroethane is added dropwise.

  • The reaction is maintained at reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon cooling, the reaction mixture is washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure 4,6-dichloro-2-methylpyrimidine.

Step 3: Selective Cyanation to this compound

The final and most critical step is the selective nucleophilic substitution of one of the chloro groups with a cyanide ion. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring have different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C6 position. This regioselectivity can be controlled by carefully selecting the reaction conditions. Using a stoichiometric amount of a cyanide source, such as potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at a controlled temperature allows for the preferential displacement of the C4-chloro group.

Experimental Protocol:

  • In a flask equipped with a stirrer and under an inert atmosphere, 4,6-dichloro-2-methylpyrimidine is dissolved in anhydrous DMSO.

  • Potassium cyanide (1.0 equivalent) is added portion-wise at room temperature.

  • The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) and the progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Comprehensive Characterization: A Multi-technique Approach

The unambiguous identification and purity assessment of the synthesized this compound require a combination of spectroscopic and analytical techniques.

Property Value Source
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.56 g/mol [2]
CAS Number 187930-67-6
Appearance White to off-white solid
Melting Point Not available
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around δ 2.5-2.7 ppm) and a singlet for the pyrimidine ring proton (around δ 7.5-7.8 ppm). The exact chemical shifts can vary depending on the deuterated solvent used.[3]

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each of the six carbon atoms in the molecule, including the methyl carbon, the pyrimidine ring carbons, and the nitrile carbon. The chemical shifts will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for:

  • C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.

  • C=N and C=C stretches: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the pyrimidine ring.

  • C-Cl stretch: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will show an (M+2)⁺ peak with about one-third the intensity of the M⁺ peak, which is a characteristic signature for a monochlorinated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the final compound. A single sharp peak in the chromatogram under various elution conditions would indicate a high degree of purity.

Safety Considerations

  • Cyanides: Potassium cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. All personnel must be properly trained in handling cyanides and have access to an appropriate cyanide antidote kit.

  • Chlorinating Agents: Triphosgene is a toxic solid and a source of phosgene. It should be handled with care in a fume hood.

  • Solvents: Organic solvents used in the synthesis are flammable and may be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This technical guide outlines a robust and well-reasoned synthetic pathway for the preparation of this compound. The proposed multi-step synthesis, coupled with a comprehensive characterization strategy, provides a solid foundation for researchers to produce this valuable building block with high purity. The insights into the rationale behind the experimental choices are intended to empower scientists in their efforts to synthesize novel and complex molecules for the advancement of drug discovery and development.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Govindaraju, V., & Ramaswamy, K. (2001). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 46(4), 643-649.
  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Popov, V. G., et al. (2018). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Journal of Fluorine Chemistry.
  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (2017).
  • Mao, J., & Xu, J. (2017). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 7(82), 52055–52067.
  • ResearchGate. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide.
  • Silva, T. O., & de Souza, R. O. M. A. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(6), 712-726.
  • Royal Society of Chemistry. (2021).
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-2-methylpyrimidine-4-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2-methylpyrimidine-4-carbonitrile is a versatile heterocyclic compound that has emerged as a crucial intermediate and building block in the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry, supported by spectroscopic data and safety information. The strategic positioning of its reactive chloro, nitrile, and methyl groups on the pyrimidine core makes it an attractive scaffold for generating molecular diversity and fine-tuning the pharmacological profiles of drug candidates.

Core Compound Identification and Properties

Chemical Identity:

Identifier Value
IUPAC Name This compound
CAS Number 1192064-60-0[1][2]
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [3]
SMILES CC1=NC(Cl)=CC(C#N)=N1[2]

Physicochemical Properties:

Property Value
Appearance Solid (form may vary)
Purity Typically ≥95%
Storage Store at room temperature[4]

Synthesis and Reaction Mechanisms

A likely precursor for the target molecule is 4,6-dichloro-2-methylpyrimidine. A patented method for the synthesis of this precursor involves a two-step process starting from dimethyl malonate and acetamidine hydrochloride.[5]

Conceptual Synthesis Workflow:

Synthesis_Workflow A Dimethyl Malonate + Acetamidine HCl B 4,6-dihydroxy-2-methylpyrimidine A->B Cyclocondensation (e.g., NaOMe, MeOH) C 4,6-dichloro-2-methylpyrimidine B->C Chlorination (e.g., POCl₃ or Triphosgene) D This compound C->D Cyanation (e.g., KCN, phase-transfer catalyst)

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology (Conceptual):

  • Cyclocondensation to form the Pyrimidine Core:

    • React dimethyl malonate with acetamidine hydrochloride in the presence of a base like sodium methoxide in methanol.

    • This reaction forms the pyrimidine ring, yielding 4,6-dihydroxy-2-methylpyrimidine.

  • Chlorination of the Pyrimidine Ring:

    • The dihydroxy pyrimidine is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or triphosgene.[5]

    • This step is crucial and often requires elevated temperatures to drive the reaction to completion, affording 4,6-dichloro-2-methylpyrimidine.

  • Selective Cyanation:

    • The final step involves the selective displacement of one of the chloro groups with a cyanide group. This can be achieved using a cyanide salt like potassium cyanide (KCN).

    • The regioselectivity of this nucleophilic aromatic substitution (SNAr) is a key consideration. The presence of the electron-donating methyl group at the 2-position can influence the reactivity of the chloro groups at the 4 and 6 positions. Generally, in such systems, the 4-position is more susceptible to nucleophilic attack.

    • The reaction may be facilitated by a phase-transfer catalyst to enhance the solubility and reactivity of the cyanide salt in an organic solvent.

Chemical Reactivity and Role as a Synthetic Intermediate

The chemical utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable building block in medicinal chemistry.[6]

Key Reactive Sites:

  • The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, which is a common strategy in the synthesis of kinase inhibitors to introduce moieties that interact with the hinge region of the kinase.

  • The Nitrile Group: The carbonitrile functionality can undergo various transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.

  • The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be protonated or alkylated, and the ring itself can participate in various chemical transformations.

Reactivity_Diagram A This compound Cl C≡N B Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH₂) A:f0->B C Hydrolysis (Acid or Base) A:f1->C D Reduction (e.g., H₂, Catalyst) A:f1->D

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of many approved drugs, and this compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology. Its scaffold is frequently employed in the design of kinase inhibitors.

Role in Kinase Inhibitor Synthesis:

Protein kinases are a class of enzymes that are often dysregulated in cancer. Small molecule inhibitors that target the ATP-binding site of these kinases have proven to be effective cancer therapies. The pyrimidine core of this compound can mimic the adenine core of ATP, while the substituents can be tailored to achieve high potency and selectivity for the target kinase.

For example, the chloro group at the 6-position can be displaced by an amine-containing moiety to form a crucial hydrogen bond with the hinge region of the kinase. The nitrile group can be used to introduce further diversity or can be a key pharmacophoric feature itself. The methyl group can provide steric bulk and influence the overall conformation of the inhibitor.

While specific examples of approved drugs directly synthesized from this exact starting material are not prominently disclosed in the public domain, numerous patents and research articles describe the use of closely related chloropyrimidine carbonitriles in the synthesis of inhibitors for various kinases, including Aurora kinases and others involved in cell cycle regulation and signal transduction.[7][8][9]

Spectroscopic Data and Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl protons (around 2.5-2.8 ppm) and a singlet for the aromatic proton on the pyrimidine ring (around 7.5-8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the nitrile carbon, and the four carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound should be consulted, general handling guidelines for related chloropyrimidines include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined reactive sites allow for facile and diverse chemical modifications, making it an ideal scaffold for the synthesis of complex molecules, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for researchers and scientists aiming to leverage this versatile building block in the creation of next-generation therapeutics.

References

  • Nadella, R. (2018). An Improved and Scalable Process for the Preparation of Dasatinib. Asian Journal of Chemistry, 30(6), 1339-1342.
  • Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 286754, 6-Chloro-2-methylpyrimidin-4-amine. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine. Arkivoc, 2020(7), 1-12.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • NIH. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Available at: [Link]

  • PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available at: [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available at: [Link]

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

Sources

solubility of 6-Chloro-2-methylpyrimidine-4-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Chloro-2-methylpyrimidine-4-carbonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicted solubility profiles in various organic solvents, and detailed experimental protocols for accurate solubility determination. By synthesizing fundamental chemical principles with practical laboratory methods, this guide aims to be an essential resource for the effective handling and application of this compound.

Introduction to this compound

This compound is a versatile heterocyclic compound featuring a pyrimidine core, a functional group of significant interest in medicinal chemistry and materials science.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[2][3] A thorough understanding of its solubility in a range of organic solvents is paramount for processes such as reaction optimization, purification, crystallization, and the preparation of formulations for preclinical and clinical studies.[4][5] This guide provides both a theoretical framework and practical methodologies to approach the solubility of this specific pyrimidine derivative.

Physicochemical Profile

To understand the solubility of this compound, a review of its structural and physicochemical properties is essential.

PropertyValue/InformationSource
IUPAC Name This compoundN/A
CAS Number 1192064-60-0[6]
Molecular Formula C₆H₄ClN₃[7]
Molecular Weight 153.57 g/mol [7]
Structure A pyrimidine ring substituted with a chloro group, a methyl group, and a nitrile group.N/A
Predicted Polarity Moderately polar, due to the presence of electronegative nitrogen atoms in the pyrimidine ring and the polar carbon-nitrogen triple bond of the nitrile group. The chloro and methyl groups also contribute to the overall electronic distribution.
Storage Temperature Room Temperature[6]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules and the intermolecular forces between them.[8][9] For this compound, the key factors influencing its solubility are:

  • Polarity: The molecule possesses both polar (nitrile group, pyrimidine ring nitrogens, chloro group) and non-polar (methyl group, aromatic ring) regions. Its overall moderate polarity suggests it will be more soluble in solvents of similar polarity.[10]

  • Intermolecular Forces: The primary intermolecular forces at play will be dipole-dipole interactions due to the polar functional groups. The nitrogen atoms in the pyrimidine ring and the nitrile group can also act as hydrogen bond acceptors.[8][10]

  • Molecular Size and Shape: The relatively small and planar structure of the molecule will also influence how it packs in a crystal lattice and interacts with solvent molecules.[11]

  • Temperature: The solubility of most solids in organic solvents increases with temperature.[11] This is a critical parameter for techniques like recrystallization.[5]

Predicted Solubility Profile in Organic Solvents

Based on the above principles, a predicted solubility profile for this compound can be outlined. It is crucial to note that these are predictions, and experimental verification is necessary.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are polar and can engage in strong dipole-dipole interactions with the solute. Their ability to accept hydrogen bonds also favors interaction.[9] For many complex organic molecules, DMSO and DMF are excellent solvents.[12]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors and acceptors, interacting with the nitrogen atoms of the pyrimidine and nitrile groups. Solubility is expected to decrease as the alkyl chain of the alcohol increases, reducing its polarity.[8]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can effectively solvate the molecule through dipole-dipole interactions.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateTHF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor.
Ketones AcetoneModerateAcetone's polarity is suitable for dissolving moderately polar compounds.
Non-polar Hexane, TolueneLowThese solvents lack the polarity to effectively solvate the polar functional groups of the molecule.[9]

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[13]

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess structure-solubility relationships.[3][13] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous or organic solvent.

  • Precipitation and Measurement: The addition of the solvent will cause the compound to precipitate if its solubility is exceeded. The turbidity of each well is then measured using a nephelometer.[2][3]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO assay1 Serial Dilution in 96-Well Plate with Test Solvent prep1->assay1 assay2 Incubate and Allow for Precipitation assay1->assay2 assay3 Measure Turbidity (Nephelometry) assay2->assay3 analysis1 Plot Turbidity vs. Concentration assay3->analysis1 analysis2 Determine Concentration at Precipitation Point analysis1->analysis2

A workflow for determining kinetic solubility using nephelometry.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this determination.[4][14]

Protocol for Shake-Flask Method:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Concentration Analysis: Accurately determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add Excess Solid to Solvent equil1 Agitate at Constant Temperature (24-48h) prep1->equil1 sep1 Centrifuge or Filter to Remove Undissolved Solid equil1->sep1 analysis1 Analyze Supernatant Concentration (e.g., HPLC) sep1->analysis1 analysis2 Calculate and Report Solubility analysis1->analysis2

A workflow for the shake-flask method to determine thermodynamic solubility.

Data Interpretation and Application

The obtained solubility data is invaluable for various applications:

  • Process Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., recrystallization). For recrystallization, an ideal solvent would show high solubility at elevated temperatures and low solubility at room temperature.[5]

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for preparing solid dispersions to enhance bioavailability.[4]

  • Preclinical Studies: Ensuring the compound can be dissolved in a suitable vehicle for in vitro and in vivo testing.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, related pyrimidine compounds are known to cause skin and eye irritation and may cause respiratory irritation.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry, cool place.[6]

Conclusion

The solubility of this compound is a key parameter that dictates its utility in research and development. While quantitative data requires experimental determination, a strong predictive understanding can be achieved through the principles of "like dissolves like" and an analysis of its molecular structure. This guide provides the theoretical foundation and detailed experimental protocols necessary for scientists to accurately measure and effectively utilize the solubility data of this compound, thereby facilitating its successful application in medicinal chemistry and beyond.

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Al-Issa, S. A. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 18(7), 8506–8516. [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • BenchChem. (2025).

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An In-depth Technical Guide to the Reactivity of 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methylpyrimidine-4-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a chloro group at the C4 position and a nitrile group at the C6 position, both situated on an electron-deficient pyrimidine ring. This guide provides a comprehensive analysis of the distinct and synergistic reactivity of these functional groups. We will explore the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) at the C4-chloro position, palladium-catalyzed cross-coupling reactions, and the diverse transformations of the nitrile moiety, including hydrolysis, reduction, and cycloaddition. Emphasis is placed on chemoselectivity, offering field-proven insights and detailed protocols to enable precise manipulation of this scaffold for the synthesis of complex molecular architectures.

Introduction to a Privileged Scaffold

The pyrimidine ring is a foundational motif in numerous natural products, including the nucleobases of DNA and RNA, and is a privileged structure in modern pharmacology.[1][2][3][4] Its inherent electron-deficient nature, arising from the two ring nitrogen atoms, makes it a prime candidate for a variety of chemical transformations.[5][6] The subject of this guide, this compound, exemplifies this reactivity, offering two distinct functional handles for molecular elaboration.

1.1 Physicochemical Properties and Structural Features

The molecule's reactivity is dictated by the electronic interplay between the pyrimidine core and its substituents. The two ring nitrogens and the strongly electron-withdrawing nitrile group significantly deplete electron density from the ring, particularly at the C2, C4, and C6 positions.[5][7] This electronic feature is the primary driver for the high reactivity of the C4-chloro group towards nucleophilic attack.

PropertyValue
CAS Number 1192064-60-0
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.56 g/mol
Appearance Typically a solid
SMILES CC1=NC(=CC(=N1)Cl)C#N

1.2 Overview of Reactive Sites

The strategic placement of the chloro and nitrile groups allows for a wide range of selective chemical modifications.

  • The C4-Chloro Group: This is the most electrophilic site on the ring, highly activated towards Nucleophilic Aromatic Substitution (SNAr). It also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.

  • The C4-Nitrile Group: The cyano group is a versatile functional group that can be transformed into amines, amides, carboxylic acids, or serve as a precursor for more complex heterocyclic systems like tetrazoles.

graph Logical_Flow { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Reactivity overview of this compound.

The Highly Reactive C4-Chloro Group

The chloro substituent at the C4 position is the most labile site on the molecule. The reactivity at this position generally follows the order C4(6) > C2 >> C5 on the pyrimidine ring, a preference observed in both SNAr and many cross-coupling reactions.[7]

2.1 Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the hallmark of electron-deficient (hetero)aromatic halides. Unlike SN1 and SN2 reactions, it proceeds via a two-step addition-elimination mechanism.[8]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The presence of the electron-withdrawing nitrile group and the ring nitrogens is crucial, as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[1][9]

2.2 SNAr Protocols and Methodologies

A wide array of nucleophiles can readily displace the C4-chloro group under relatively mild conditions.

Amination

The introduction of amino groups is fundamental in drug discovery. This reaction typically proceeds with high efficiency.

  • Protocol: Synthesis of 6-Amino-2-methylpyrimidine-4-carbonitrile Derivatives

    • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as 1,4-dioxane, DMF, or NMP.

    • Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).

    • Reaction: Heat the mixture, typically between 80-120 °C, and monitor by TLC or LC-MS. Reactions are often complete within 2-12 hours.

    • Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography or recrystallization.

NucleophileBaseSolventTemp (°C)Yield (%)
AnilineNaHCO₃DMFRT95
MorpholineK₂CO₃DMAc100High
DibutylamineK₂CO₃DMAc100~70 (C4 isomer)

(Yields are representative and can vary based on specific substrates and conditions.[7][10])

Alkoxylation and Thiolation

The displacement of the chloride with oxygen or sulfur nucleophiles provides access to ethers and thioethers, respectively.

  • Protocol: Synthesis of 6-Methoxy-2-methylpyrimidine-4-carbonitrile

    • Setup: To a solution of this compound (1.0 eq.) in methanol, add sodium methoxide (1.1-1.2 eq.) either as a solid or as a solution in methanol.

    • Reaction: The reaction is often exothermic and proceeds readily at room temperature or with gentle heating (reflux). Monitor to completion (typically 1-4 hours).

    • Workup: Neutralize the mixture with an acid (e.g., acetic acid), remove the solvent under vacuum, and partition the residue between water and an organic solvent.

    • Purification: The product is isolated after drying and evaporation of the organic phase.

2.3 Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group is also an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming C-C bonds by coupling the chloropyrimidine with a boronic acid or ester.[11][12][13]

  • Protocol: General Procedure for Suzuki-Miyaura Coupling

    • Setup: To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, K₃PO₄, or KF; 2-3 eq.) in a solvent system like 1,4-dioxane/water or THF, add a palladium catalyst.[11][14]

    • Catalyst System: Common catalysts include Pd(PPh₃)₄ (5 mol %) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as P(t-Bu)₃.[11][14]

    • Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 50-100 °C until the starting material is consumed.[11]

    • Workup: Cool the reaction, filter off the catalyst if necessary, and perform a standard aqueous workup followed by extraction.

    • Purification: Purify the product by column chromatography.

graph Suzuki_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Transformations of the C4-Nitrile Group

The nitrile group offers a rich vein of chemical reactivity, allowing for its conversion into several other important functional groups. These reactions often require conditions that leave the C4-substituent (if modified from chloro) intact, demonstrating the potential for orthogonal synthesis.

3.1 Hydrolysis to Amide or Carboxylic Acid

Nitrile hydrolysis can be controlled to yield either the primary amide or the carboxylic acid.

  • Partial Hydrolysis to Amide: This is typically achieved under mildly acidic or basic conditions. For example, treating the nitrile with concentrated sulfuric acid at a controlled temperature (e.g., 0-25 °C) followed by aqueous workup can selectively yield the amide.

  • Full Hydrolysis to Carboxylic Acid: More forcing conditions, such as heating with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), will drive the hydrolysis to completion, furnishing the carboxylic acid after acidification.

3.2 Reduction to a Primary Amine

The conversion of the nitrile to an aminomethyl group is a valuable transformation for introducing a flexible basic linker.

  • Protocol: Nitrile Reduction to 6-(Aminomethyl)-2-methylpyrimidine Derivative

    • Reagents: Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) in THF, catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C), or borane complexes.[15]

    • Setup (with LiAlH₄): In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2-3 eq.) in anhydrous THF. Cool the suspension to 0 °C.

    • Addition: Add a solution of the pyrimidine-4-carbonitrile derivative in THF dropwise, maintaining the low temperature.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until complete.

    • Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Workup: Filter the resulting solids and wash thoroughly with an organic solvent. Dry and concentrate the filtrate to obtain the crude amine.

3.3 Cycloaddition to a Tetrazole

Nitriles can undergo [3+2] cycloaddition with azides to form tetrazole rings, which are often used as bioisosteres for carboxylic acids in drug design.

  • Protocol: Synthesis of a Tetrazolylpyrimidine

    • Setup: Dissolve the pyrimidine-4-carbonitrile derivative in a solvent like DMF or toluene.

    • Reagents: Add an azide source, such as sodium azide (NaN₃), along with an activator like ammonium chloride (NH₄Cl) or a Lewis acid (e.g., ZnBr₂).

    • Reaction: Heat the mixture (typically 100-130 °C) for several hours until the reaction is complete.

    • Workup: After cooling, carefully acidify the reaction mixture with dilute HCl. This protonates the tetrazole and quenches any residual azide. The product often precipitates and can be collected by filtration.

Chemoselectivity: A Strategic Approach

The presence of two distinct reactive groups necessitates a careful choice of reagents and conditions to achieve selective modification of one site over the other.

  • Targeting the Chloro Group: SNAr reactions with amines, alkoxides, or thiolates, as well as most palladium-catalyzed couplings, are highly selective for the C4-chloro position. The nitrile group is typically unreactive under these conditions.

  • Targeting the Nitrile Group: Reactions such as reduction with LiAlH₄ or hydrolysis with strong acid/base will transform the nitrile. If the C4-chloro group is still present, it may also react or be lost, depending on the specific conditions. Therefore, it is often synthetically advantageous to first substitute the chloro group and then modify the nitrile.

This inherent selectivity allows for a logical, stepwise approach to building complex molecules from the this compound scaffold.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. The high reactivity and selectivity of the C4-chloro group towards nucleophilic aromatic substitution and cross-coupling reactions, combined with the diverse transformational potential of the C4-nitrile group, provide chemists with a robust platform for generating novel and complex molecular structures. A thorough understanding of the electronic properties and reaction mechanisms detailed in this guide empowers researchers in drug discovery and materials science to strategically and efficiently utilize this valuable scaffold.

References

  • Thieme Chemistry. (n.d.). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals. [Link]

  • Hansen, M. R., & Andersen, K. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5433. [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • ResearchGate. (n.d.). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. [Link]

  • Davis, M., et al. (1970). Heterocyclic syntheses with malonyl chloride. Part IX. 2-Substituted 4-chloro-6-pyrimidones from certain nitriles. Journal of the Chemical Society C: Organic, 2449. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Wan, Z.-K., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(10), 2039-2042. [Link]

  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-Activated Pyrimidines. [Link]

  • Anbhule, P. V., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 416-418. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 3(1), 140-144. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • VNUHCM Journal of Natural Sciences. (2022). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6393. [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

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  • El-Naggar, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6289. [Link]

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The Strategic Application of 6-Chloro-2-methylpyrimidine-4-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines. Within this privileged class of heterocycles, 6-Chloro-2-methylpyrimidine-4-carbonitrile has emerged as a highly valuable and reactive intermediate for the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the potential applications of this compound in drug discovery, with a particular focus on the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Pyrimidine Nucleus as a Privileged Scaffold

The pyrimidine ring is a fundamental component of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of new drugs. The pyrimidine core is present in a wide array of approved drugs, including the anticancer agent 5-fluorouracil and the antibacterial drug trimethoprim. The diverse pharmacological activities of pyrimidine derivatives are well-documented and span anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[1]

The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical properties and its interaction with biological targets. This compound is a prime example of a strategically substituted pyrimidine, offering multiple reactive sites for diversification and the introduction of pharmacophoric features. The chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the nitrile group at the 4-position can be further elaborated or can participate in key interactions with target proteins. The methyl group at the 2-position provides a point of steric and electronic modulation.

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Scheme:

Synthesis_of_this compound cluster_0 Step 1: Dichlorination cluster_1 Step 2: Selective Cyanation A 4,6-dihydroxy-2-methylpyrimidine B 4,6-dichloro-2-methylpyrimidine A->B POCl3 or Triphosgene C 4,6-dichloro-2-methylpyrimidine D This compound C->D NaCN or KCN, DMSO

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

  • To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in a suitable solvent such as dichloroethane, add N,N-diethylaniline (2.2 eq).

  • Heat the mixture to reflux.

  • Slowly add a solution of triphosgene (0.7 eq) in dichloroethane to the refluxing mixture. The use of triphosgene is a safer alternative to phosgene gas.[2]

  • Maintain the reflux for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-2-methylpyrimidine.

Rationale: The chlorination of dihydroxypyrimidines is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is a common reagent for this purpose; however, triphosgene offers a milder and often more selective alternative. The addition of a non-nucleophilic base like N,N-diethylaniline is crucial to neutralize the HCl generated during the reaction.

Step 2: Synthesis of this compound

  • Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide or potassium cyanide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C. The selective displacement of one chlorine atom is favored at the 4-position due to the electronic effects of the pyrimidine ring nitrogens.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.

Rationale: The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution. However, the 4-position is generally more electrophilic. By using a controlled amount of the cyanide nucleophile and carefully managing the reaction temperature, selective monosubstitution can be achieved. This approach is analogous to the synthesis of other cyanopyrimidines from their corresponding chloropyrimidines.

Potential Applications in Medicinal Chemistry

The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its primary utility lies in its role as a key intermediate in the construction of kinase inhibitors.

A Central Building Block for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. As a result, kinase inhibitors have become a major class of therapeutic agents. The pyrimidine core is a common feature in many kinase inhibitors, often serving as a scaffold that mimics the adenine ring of ATP to bind to the kinase active site.

3.1.1. Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Several potent Aurora kinase inhibitors are based on a 2,4-disubstituted pyrimidine scaffold.

While no specific Aurora kinase inhibitors have been explicitly reported to be synthesized from this compound, the structural motif is highly relevant. The general strategy involves the sequential nucleophilic substitution of the two chlorine atoms in a 2,4-dichloropyrimidine derivative. The chlorine at the 6-position of our target molecule can be readily displaced by a variety of amine nucleophiles, which is a key step in the synthesis of many Aurora kinase inhibitors.[2][3]

Aurora_Kinase_Inhibitor_Synthesis A 6-Chloro-2-methylpyrimidine- 4-carbonitrile C Intermediate A A->C Nucleophilic Aromatic Substitution B Amine (R1-NH2) B->C E Aurora Kinase Inhibitor (Potential) C->E Further synthetic steps D Further Elaboration D->E

Caption: General synthetic strategy for potential Aurora kinase inhibitors.

3.1.2. EGFR and VEGFR-2 Inhibitors

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are both receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis. Dual inhibitors of EGFR and VEGFR-2 have shown significant promise in cancer therapy. The 4-anilinopyrimidine scaffold is a well-established pharmacophore for EGFR inhibitors.

The chlorine atom in this compound is susceptible to displacement by anilines, providing a direct route to 4-anilinopyrimidine derivatives. The nitrile group at the 4-position can be a key hydrogen bond acceptor in the kinase hinge region, or it can be further modified to optimize binding affinity and selectivity.

TargetRepresentative Inhibitor ScaffoldRole of this compoundReference
Aurora Kinase A2,4-BisanilinopyrimidinesProvides the core pyrimidine scaffold for sequential amination.[2]
EGFR4-AnilinopyrimidinesServes as a direct precursor to the 4-anilinopyrimidine core.[1][4]
VEGFR-2Pyrimidine-5-carbonitrilesThe nitrile group is a key pharmacophoric feature.[4]
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution

The following protocol details a general procedure for the reaction of this compound with an amine nucleophile, a key step in the synthesis of many potential kinase inhibitors.

  • In a clean, dry flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add the desired amine nucleophile (1.0-1.2 eq) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Broader Potential and Future Directions

Beyond kinase inhibitors, the unique substitution pattern of this compound opens up possibilities for the development of other classes of therapeutic agents. The pyrimidine-5-carbonitrile moiety has been associated with a range of biological activities, including:

  • Anticancer Activity: The nitrile group can act as a key pharmacophore in various anticancer compounds, not limited to kinase inhibitors.

  • Antimicrobial and Antiviral Agents: The pyrimidine scaffold is a common feature in many antimicrobial and antiviral drugs.

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have shown potent anti-inflammatory effects.

The future development of therapeutics based on this scaffold will likely involve the exploration of a wider range of nucleophiles in the SNAr reaction at the 6-position, as well as the chemical modification of the nitrile group at the 4-position. Structure-activity relationship (SAR) studies on derivatives of this compound will be crucial in identifying new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a versatile and highly valuable building block for medicinal chemistry. Its strategic placement of reactive and modulatory functional groups makes it an ideal starting point for the synthesis of a wide range of potential therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with the aim of inspiring and facilitating its use in the ongoing quest for new and effective medicines.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters.

  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry.

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry.

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literature review of 6-Chloro-2-methylpyrimidine-4-carbonitrile and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-methylpyrimidine-4-carbonitrile and its Analogs for Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its versatile chemical reactivity and ability to engage with a wide range of biological targets.[1][2] This guide focuses on this compound, a highly functionalized pyrimidine derivative that serves as a pivotal building block for the synthesis of diverse molecular libraries. We will explore its synthesis, chemical properties, and, most importantly, the strategic derivatization of its reactive sites—the C6-chloro and C4-carbonitrile groups—to generate analogs with significant therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core chemistry, field-proven experimental protocols, and a survey of the biological activities of its derivatives, particularly in oncology and inflammation.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, an aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug design. Its unique physicochemical attributes, including the ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for phenyl rings, allow for effective interaction with various enzymatic targets.[2] Consequently, pyrimidine derivatives have found broad therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents.[1][2][3] The strategic functionalization of the pyrimidine ring at its 2, 4, 5, and 6 positions allows for the fine-tuning of a compound's pharmacological profile, making it a highly sought-after core for novel drug candidates.[2]

Core Compound: this compound

This compound (CAS: 1192064-60-0) is a versatile chemical intermediate whose value lies in its distinct reactive handles.[4][5] The electron-withdrawing nature of the pyrimidine ring, further activated by the cyano group, makes the chlorine atom at the C6 position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups, leading to the generation of extensive analog libraries.

Physicochemical Properties
PropertyValueReference
CAS Number 1192064-60-0[4]
Molecular Formula C₆H₄ClN₃[5]
Molecular Weight 153.56 g/mol [5]
SMILES CC1=NC(=CC(=N1)Cl)C#N[5]
Appearance White to light yellow powder/crystalN/A
Storage Store at Room Temperature[4]

Synthetic Pathways and Chemical Reactivity

The primary utility of this compound in drug discovery is its capacity for facile derivatization. The C6-chloro position is the most reactive site for generating analogs.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone of analog synthesis from this scaffold. The general mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

A key example of this reactivity is its use as an intermediate in the synthesis of the dual BCR/ABL and Src family tyrosine kinase inhibitor, Dasatinib. In a crucial step, the chlorine is displaced by the amino group of a thiazole derivative.[6]

Below is a diagram illustrating the key synthetic transformations possible from the core scaffold.

G Figure 1: Key Reactivity of the 6-Chloro-2-methylpyrimidine Scaffold cluster_main Core Scaffold cluster_products Analog Classes Core 6-Chloro-2-methyl- pyrimidine-4-carbonitrile Amine 6-Amino-pyrimidine Analogs (e.g., Kinase Inhibitors) Core->Amine + R-NH2 (SNA_r_) Thiol 6-Thio-pyrimidine Analogs Core->Thiol + R-SH (SNA_r_) Alkoxide 6-Alkoxy-pyrimidine Analogs Core->Alkoxide + R-OH (SNA_r_)

Caption: General SNAr pathways for analog synthesis.

Therapeutic Applications of Analogs

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas, most notably in oncology. The ability to readily modify the C6 position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.

Anticancer Activity

The pyrimidine core is a well-established pharmacophore in cancer therapy.[7] Many pyrimidine-based drugs, such as 5-Fluorouracil, function by interfering with nucleic acid synthesis.[1] More modern targeted therapies utilize pyrimidine scaffolds to inhibit specific enzymes crucial for cancer cell proliferation and survival, such as protein kinases.

Analogs derived from substituted chloropyrimidines have demonstrated potent activity as:

  • Kinase Inhibitors: As seen in the synthesis of Dasatinib, the pyrimidine core can be elaborated to target kinases like BCR-ABL and Src.

  • EGFR Inhibitors: Pyrimidine hybrids have been synthesized and shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some compounds showing potent anti-proliferative activity against breast cancer cell lines (MCF-7).[8]

  • COX-2 Inhibitors: Certain pyrimidine-5-carbonitrile derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors, which is a target implicated in both inflammation and cancer.[9]

Anti-inflammatory Activity

Pyrimidine derivatives are known to exhibit anti-inflammatory properties by modulating key inflammatory mediators like cytokines and prostaglandins.[3] The development of pyrimidine-based COX-2 inhibitors highlights the potential for this class of compounds in treating inflammatory disorders.[9]

Other Applications

The versatility of the pyrimidine scaffold extends to numerous other biological activities, including antiviral, antifungal, and CNS-active agents, demonstrating the broad potential of libraries derived from intermediates like this compound.[2][3]

Summary of Biologically Active Analogs
Core Scaffold ModificationTarget ClassExample Therapeutic AreaKey FindingsReference
6-amino-thiazole substitutionTyrosine Kinases (BCR-ABL, Src)Oncology (Leukemia)Serves as a key intermediate for the potent inhibitor Dasatinib.
6-amino-phenyl substitutionEGFR Tyrosine KinaseOncology (Breast Cancer)Hybrids show potent in-vitro EGFR-TK inhibition and selective cytotoxicity toward MCF-7 cells.[8]
Varied C6 substitutionsCyclooxygenase-2 (COX-2)Oncology / InflammationPyrimidine-5-carbonitrile derivatives show promising COX-2 inhibitory activity and anticancer effects.[9]
Fused pyrimidine-sulfonamidesVarious (CDKs, DHFR, etc.)OncologyHybrids exhibit significant antiproliferative activity against various cancer cell lines.[7]

Experimental Protocol: Synthesis of a 6-Amino-pyrimidine Analog

This section provides a detailed, self-validating protocol for a representative SNAr reaction, a cornerstone technique for diversifying the this compound core.

Objective: To synthesize a 6-(substituted-amino)-2-methylpyrimidine-4-carbonitrile analog via nucleophilic aromatic substitution.

Materials and Reagents
  • This compound

  • Substituted amine (e.g., 4-fluoroaniline)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Solvent (e.g., Isopropanol, NMP, or THF)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add the chosen solvent (e.g., Isopropanol, 10 mL per mmol of starting material).

    • Add the substituted amine (1.1 eq).

    • Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the limiting starting material.

    • Add DIPEA (1.5 eq).

    • Rationale: DIPEA acts as a non-nucleophilic organic base to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation and deactivation of the amine nucleophile, thereby driving the reaction forward.

  • Reaction Execution:

    • Heat the reaction mixture to a suitable temperature (e.g., 80 °C or reflux) and stir vigorously.

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction, which can be sluggish at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to resolve the starting material and product spots.

    • Self-Validation: The reaction is deemed complete when the starting chloropyrimidine spot is no longer visible by TLC analysis.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water or a saturated sodium bicarbonate solution.

    • Rationale: The aqueous wash removes the DIPEA-HCl salt and any other water-soluble impurities.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Rationale: The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar impurities.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

    • Self-Validation: Obtain the mass of the final product and calculate the percentage yield. Characterize the product to confirm its identity and purity using:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity.

Workflow Visualization

G Figure 2: Experimental Workflow for Analog Synthesis A 1. Reaction Setup (Reactants + Base + Solvent) B 2. Heating & Stirring (e.g., 80 °C) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Aqueous Workup (Extraction & Washing) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, LC-MS) E->F

Caption: A typical laboratory workflow for SNAr reactions.

Conclusion and Future Outlook

This compound stands out as a high-value, versatile scaffold for modern drug discovery. Its predictable reactivity, particularly at the C6 position, allows for the systematic and efficient generation of diverse chemical libraries. The demonstrated success of its analogs in targeting key disease pathways, especially in oncology, underscores the continued importance of the pyrimidine core. Future research will likely focus on exploring novel substitutions, developing more complex fused-ring systems derived from this core, and applying these analogs to a broader range of biological targets. The combination of established chemistry and significant therapeutic potential ensures that this compound and its derivatives will remain a focal point of interest for medicinal chemists for the foreseeable future.

References

  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • This compound | 1192064-60-0. ChemicalBook.
  • This compound | 1192064-60-0 | SXB06460. Biosynth.
  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754. PubChem.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
  • Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • Asian Journal of Chemistry. Asian Journal of Chemistry.
  • 1192064-60-0|this compound|BLD Pharm. BLD Pharm.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
  • 6-Chloro-4-hydroxy-2-methylpyrimidine, 97%. Fisher Scientific.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
  • Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-08-5. TCI Chemicals.
  • N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. PubMed.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the safety protocols and handling precautions for 6-Chloro-2-methylpyrimidine-4-carbonitrile, a key building block in modern medicinal chemistry. As a substituted pyrimidine, this compound offers significant synthetic utility, but its chemical reactivity also necessitates a thorough understanding of its potential hazards. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a scientifically grounded rationale for each procedural recommendation to ensure a culture of safety and experimental integrity in the laboratory.

Section 1: Compound Identification and Hazard Classification

A precise understanding of the compound's identity and its formal hazard classification is the foundation of safe laboratory practice.

Table 1: Chemical Identification

Identifier Value
IUPAC Name This compound
CAS Number 1192064-60-0[1]
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Appearance Solid (form may vary)

| Primary Use | Laboratory chemical, Synthesis of substances |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating the hazards of chemical products.[3] The classification for this compound indicates that it is a hazardous substance requiring careful handling.[4]

Table 2: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed GHS07 (Exclamation Mark)
Skin Irritation Category 2 H315: Causes skin irritation GHS07 (Exclamation Mark)
Serious Eye Irritation Category 2 H319: Causes serious eye irritation GHS07 (Exclamation Mark)
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation GHS07 (Exclamation Mark)

(Data synthesized from analogous compounds and supplier information)[4][5]

Section 2: Hazard Analysis and Toxicological Insights

The toxicological profile of this compound can be inferred from its structure, which combines a halogenated pyrimidine core with a nitrile functional group.

  • Pyrimidine Core: Pyrimidine derivatives are ubiquitous in biological systems, but halogenated variants can exhibit significant reactivity and biological activity. The chloro-substituent is an effective leaving group, making the molecule susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility but also contributes to its potential to interact with biological macromolecules, leading to irritation.

  • Nitrile Group (-C≡N): The nitrile group is a key feature. While the primary toxicity concern for many simple nitriles is the potential for in vivo release of cyanide, this is less common with complex, heterocyclic nitriles under typical laboratory conditions.[6] However, the group's electron-withdrawing nature influences the reactivity of the entire molecule. Upon combustion, nitrogen oxides and highly toxic hydrogen cyanide gas can be released.

  • Irritation Potential: The classification as a skin, eye, and respiratory irritant is common for compounds of this class.[4] The mechanism is likely related to localized chemical reactions with moisture on mucosal surfaces and skin proteins. The molecule's dusty nature, if a fine powder, can exacerbate respiratory irritation by increasing the likelihood of inhalation.

Section 3: Prudent Handling and Exposure Control

A systematic approach to exposure control is critical. The "Hierarchy of Controls" is a framework that prioritizes safety strategies from most to least effective.

cluster_0 Hierarchy of Controls for Exposure Prevention A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) A->B C Administrative Controls (e.g., SOPs, Training, Designated Areas) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) (Least Effective) C->D

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

The primary method for controlling exposure to powdered chemical reagents is through engineering controls designed to contain the material at the source.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be performed inside a certified chemical fume hood. This is non-negotiable and serves to protect the user from inhaling airborne particulates.

  • Ventilated Balance Enclosure (VBE): For weighing operations, a VBE (also known as a powder hood) provides a localized, controlled airflow that prevents powder from dispersing into the laboratory while minimizing air currents that could affect balance accuracy.

  • Gloveboxes: For highly sensitive or large-scale operations, a glovebox provides the highest level of containment.

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide before commencing work.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the shift.[7] Do not eat, drink, or smoke in laboratory areas.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 3: Personal Protective Equipment (PPE) Selection Guide

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard. Protects against airborne powder and splashes of solutions, preventing serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated. Provides a barrier against skin contact, which can cause irritation. Double-gloving is recommended for extended procedures.
Body Protection Flame-resistant laboratory coat, fully buttoned. Protects skin and personal clothing from contamination.

| Respiratory Protection | Generally not required when using a fume hood or VBE. If engineering controls fail or for emergency response, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Prevents inhalation of the powder, which can cause respiratory tract irritation. |

Section 4: Standard Operating Procedures for Laboratory Use

Adherence to detailed, step-by-step protocols is essential for both safety and experimental reproducibility.

Protocol 1: Weighing Solid this compound
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves).

  • Work Area Setup: Perform all work within a chemical fume hood or ventilated balance enclosure. Place a weigh boat on the analytical balance and tare.

  • Dispensing: Carefully open the reagent container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.

  • Closure: Securely close the main reagent container immediately after dispensing.

  • Cleanup: Gently wipe the spatula and any minor residual powder from the work surface with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated solid chemical waste container.

  • Transport: If the weighed material needs to be moved, place it in a secondary, sealed, and labeled container (e.g., a capped vial or a sealed bag).

Protocol 2: Preparation of a Solution
  • Preparation: Don all required PPE as described above.

  • Work Area Setup: Conduct all steps within a chemical fume hood.

  • Solvent Addition: Add the weighed this compound to the reaction vessel. Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing the solid.

  • Dissolution: If necessary, stir the mixture using a magnetic stir bar or overhead stirrer to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure the vessel is equipped with a condenser.

  • Cleanup: Decontaminate the spatula and weigh boat with a suitable solvent and dispose of the rinsate and contaminated items in the appropriate waste streams.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate potential harm.

cluster_1 Emergency Response Workflow: Chemical Spill A 1. ALERT Alert nearby personnel. Isolate the area. B 2. ASSESS Assess the spill size and hazards. Consult SDS. A->B C 3. CONTAIN & CLEAN Wear appropriate PPE. Cover with absorbent material. Sweep solid into waste container. B->C D 4. DECONTAMINATE Clean the spill area with soap and water. Dispose of all materials as hazardous waste. C->D

Caption: A four-step workflow for responding to a chemical spill.

Spill Response
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a labeled container for hazardous waste. Avoid creating dust.[8]

    • Clean the spill area with a cloth dampened with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area and alert laboratory personnel.

    • Prevent entry into the affected area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Provide them with the identity of the spilled substance.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • Hazards of Combustion: The compound is combustible. Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7][9]

  • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Section 6: Storage and Disposal Guidelines

Proper storage and disposal are crucial for long-term laboratory safety and environmental protection.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal
  • All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's EHS department for specific guidance.

References

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information.

  • AK Scientific, Inc. Safety Data Sheet: this compound.

  • Biosynth. This compound.

  • ChemicalBook. This compound.

  • BLD Pharm. This compound.

  • BIOFOUNT. This compound.

  • PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information.

  • BASF. Safety Data Sheet.

  • Safe Work Australia. GHS Hazardous Chemical Information List.

  • BASF. Safety Data Sheet.

  • ChemicalBook. 4-Amino-6-chloro-2-methylpyrimidine Safety Data Sheet.

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles.

  • BASF. Safety Data Sheet.

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A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 6-Chloro-2-methylpyrimidine-4-carbonitrile in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of a research program. This guide provides an in-depth technical overview of 6-Chloro-2-methylpyrimidine-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. We will explore the commercial supplier landscape, critical quality control parameters, likely synthetic routes and potential impurities, and its application in the synthesis of bioactive molecules.

Introduction to this compound: A Versatile Scaffold

This compound, with the CAS number 1192064-60-0, is a substituted pyrimidine that has garnered significant interest in the field of drug discovery.[1] The pyrimidine core is a common motif in a wide array of biologically active compounds, including approved drugs.[2] The specific arrangement of a chloro group at the 6-position, a methyl group at the 2-position, and a nitrile at the 4-position provides multiple reactive handles for further chemical modification, making it a valuable starting material for the synthesis of complex molecular architectures.

The chloro substituent can be readily displaced by various nucleophiles, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering diverse synthetic possibilities. These features allow for the construction of libraries of compounds for screening and lead optimization in drug discovery programs.

Commercial Suppliers of High-Purity this compound

A critical first step in any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer this compound, with purity levels typically ranging from 96% to over 98%. When selecting a supplier, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical data to verify the quality of the material.

Below is a comparative table of some commercial suppliers:

SupplierPurityAvailable QuantitiesAnalytical Data Availability
Biosynth Information not specifiedInquireCertificate of Analysis (CoA), MSDS, NMR available on request[1][3]
ChemicalBook ≥98.0%[4][5]InquireBasic properties listed[4][5]
Advanced ChemBlocks 96%[6]250mg, 1gMSDS available for download[6]
BLD Pharm InquireInquireNMR, HPLC, LC-MS, UPLC data mentioned[3]
Sigma-Aldrich (Merck) InquireInquireCoA and COO available

Note: This table is not exhaustive and researchers are encouraged to contact suppliers directly for the most up-to-date information and to request lot-specific Certificates of Analysis.

Quality Control: Ensuring the Integrity of Your Starting Material

The purity of this compound is a critical factor that can significantly impact the outcome of a synthesis and the biological activity of the final compounds. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is essential. While a specific CoA for this compound is not publicly available, a typical CoA for a high-purity chemical intermediate would include the following analyses:

  • Identity Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule. The spectra should be consistent with the expected structure of this compound.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the primary techniques for quantifying the purity of the compound and detecting the presence of impurities. A high-purity sample should exhibit a major peak corresponding to the target compound with minimal other peaks. A purity of ≥98% is generally recommended for drug discovery applications.[4][5]

    • Elemental Analysis (C, H, N): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the molecular formula C₆H₄ClN₃.

  • Residual Solvent and Water Content:

    • Karl Fischer Titration: Determines the water content in the sample.

    • Gas Chromatography-Headspace (GC-HS): Identifies and quantifies any residual solvents from the synthesis and purification processes.

Researchers should scrutinize the CoA for any unassigned peaks in the chromatograms or spectra, as these could represent process-related impurities that may interfere with subsequent reactions or biological assays.

Synthetic Routes and Potential Impurities: A Chemist's Perspective

A plausible synthetic approach would involve the construction of the pyrimidine ring followed by functional group interconversions. A potential starting material could be a 2-methyl-4,6-dihydroxypyrimidine, which can then be chlorinated and subsequently cyanated.

Caption: A plausible synthetic pathway to this compound.

Step-by-Step Methodological Considerations:

  • Chlorination: The transformation of a dihydroxypyrimidine to a dichloropyrimidine is a standard procedure often employing reagents like phosphorus oxychloride (POCl₃).[7]

  • Cyanation: The selective displacement of one of the chloro groups with a cyanide source, such as potassium cyanide (KCN), would yield the desired product.[2]

Potential Impurities to Consider:

  • Starting Materials: Unreacted 2-methyl-4,6-dihydroxypyrimidine or 4,6-dichloro-2-methylpyrimidine.

  • Over-reaction Products: 2-Methyl-4,6-dicyanopyrimidine if the cyanation reaction is not selective.

  • Isomeric Impurities: Depending on the precise reaction conditions, there is a possibility of forming the isomeric 4-chloro-2-methylpyrimidine-6-carbonitrile.

  • Hydrolysis Products: The chloro and nitrile groups can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxy and carboxylic acid derivatives, respectively.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., acetonitrile, dichloromethane) and any excess reagents.

The presence of these impurities can be detected by the analytical methods outlined in the quality control section. Should purification be necessary, techniques such as column chromatography or recrystallization are commonly employed for substituted pyrimidines.

Application in Drug Discovery: A Key Building Block

Substituted pyrimidines are privileged scaffolds in medicinal chemistry due to their ability to engage in a variety of biological interactions. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

While specific examples of the direct use of this compound in the synthesis of named drug candidates are not prevalent in the reviewed literature, the closely related compound, 4,6-dichloro-2-methylpyrimidine, is a key intermediate in the synthesis of the approved cancer drug Dasatinib .[8] In this synthesis, one of the chloro groups is displaced by an amine to form a crucial intermediate.[8] This highlights the utility of the chloro-methylpyrimidine scaffold in constructing complex, biologically active molecules.

The reactivity of the chloro and nitrile groups in this compound allows for its use in a variety of coupling reactions to build molecular diversity, making it a valuable tool for lead discovery and optimization.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality of this compound and to ensure the safety of laboratory personnel. Based on available safety data sheets for related compounds, the following precautions should be taken:

  • Hazard Identification: This compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[8]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] Some suppliers recommend storage at room temperature.[4][5]

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The successful application of this compound is contingent upon sourcing high-purity material and understanding its chemical properties and potential impurities. By carefully selecting suppliers, rigorously evaluating analytical data, and adhering to safe handling practices, researchers can confidently incorporate this important intermediate into their synthetic workflows to accelerate the discovery of new therapeutic agents.

References

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-147.
  • Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019).
  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016).

Sources

spectroscopic data (NMR, IR, MS) of 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-2-methylpyrimidine-4-carbonitrile

For professionals in the fields of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement for advancing research and development. Pyrimidine derivatives, in particular, represent a core scaffold in numerous biologically active molecules, making their unambiguous characterization paramount.[1][2] This guide offers a detailed examination of this compound, a key building block, through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Analytical Strategy

Before delving into the spectral data, it is crucial to understand the molecular architecture of this compound. The structure comprises a pyrimidine ring substituted with three distinct functional groups: a methyl group at position 2, a nitrile group at position 4, and a chlorine atom at position 6. This unique arrangement dictates the spectroscopic signatures we expect to observe.

Our analytical strategy is to use a multi-technique approach to build a complete structural profile. NMR will define the carbon-hydrogen framework, IR will confirm the presence of key functional groups, and MS will establish the molecular weight and elemental composition.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution, providing detailed information about the chemical environment of each proton and carbon atom.[1][3]

Expertise & Rationale

For a molecule like this compound, ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum is expected to be simple, revealing the number of distinct proton environments. The key insights will come from the chemical shift of the lone pyrimidine proton and the methyl protons. ¹³C NMR is crucial for confirming the carbon backbone, including the quaternary carbons of the pyrimidine ring and the nitrile group, which are invisible in the ¹H spectrum.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Ensure the sample is completely dissolved to achieve high-resolution spectra.

  • Instrument Setup:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.[1]

    • Spectral Width: A range of 0 to 10 ppm is adequate for this compound.

    • Number of Scans: 16 scans are generally sufficient for a good signal-to-noise ratio.[1]

    • Relaxation Delay (D1): A delay of 2 seconds ensures proper T1 relaxation for quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[1]

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]

Data Interpretation and Analysis

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 - 7.9Singlet1HH-5The lone proton on the pyrimidine ring is deshielded by the aromatic system and the adjacent electron-withdrawing chloro and nitrile groups.
~ 2.7 - 2.9Singlet3H-CH₃The methyl group protons are in a relatively standard chemical environment, appearing as a sharp singlet.

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C-2Carbon attached to two nitrogen atoms and the methyl group.
~ 162C-6Carbon attached to a nitrogen atom and the electronegative chlorine atom.
~ 155C-4Carbon attached to two nitrogen atoms and the electron-withdrawing nitrile group.
~ 120C-5The only carbon in the ring bonded to a hydrogen atom.
~ 115-C≡NCharacteristic chemical shift for a nitrile carbon.
~ 25-CH₃Typical chemical shift for a methyl group attached to an sp² carbon.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.[2]

Expertise & Rationale

For this compound, IR spectroscopy serves as a powerful validation tool. The most definitive peak we expect to observe is the sharp, intense absorption from the nitrile (C≡N) group. Additionally, characteristic vibrations from the aromatic ring (C=C and C=N), the C-H bonds of the methyl group, and the C-Cl bond will provide a comprehensive fingerprint of the molecule, confirming its structural integrity.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[4]

Data Interpretation and Analysis

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3050 - 3100WeakC-H StretchAromatic C-H
~ 2900 - 3000WeakC-H StretchMethyl (-CH₃)
~ 2230 - 2250Sharp, MediumC≡N StretchNitrile (-C≡N)
~ 1550 - 1610Medium-StrongC=N StretchPyrimidine Ring
~ 1450 - 1500Medium-StrongC=C StretchPyrimidine Ring
~ 700 - 800Medium-StrongC-Cl StretchChloro (-Cl)[5]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1]

Expertise & Rationale

The primary goal of using MS for this compound is to confirm its molecular weight (153.56 g/mol ).[6] A critical feature to look for is the isotopic pattern of the molecular ion peak. The presence of a single chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+ and M+2 peak pattern, providing definitive evidence for the presence of chlorine. Fragmentation analysis can further support the proposed structure.

Experimental Protocol: Electron Ionization (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high-vacuum source.

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺·), which can then undergo fragmentation.[4]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Data Interpretation and Analysis

Expected Mass Spectrum Features

  • Molecular Ion (M⁺·): A peak at m/z 153 corresponding to the molecule with the ³⁵Cl isotope.

  • Isotopic Peak (M+2): A peak at m/z 155 corresponding to the molecule with the ³⁷Cl isotope. The relative intensity of this peak should be approximately one-third of the m/z 153 peak, which is a classic signature for a monochlorinated compound.

  • Key Fragments: Fragmentation can provide additional structural clues. Common losses include the chlorine atom, the methyl group, or hydrogen cyanide.

G M [C₆H₄N₃Cl]⁺· m/z = 153/155 M_minus_Cl [M - Cl]⁺ m/z = 118 M->M_minus_Cl - Cl· M_minus_HCN [M - HCN]⁺· m/z = 126/128 M->M_minus_HCN - HCN M_minus_CH3 [M - CH₃]⁺ m/z = 138/140 M->M_minus_CH3 - CH₃·

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Integrated Analytical Workflow

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Interpretation cluster_3 Conclusion Sample Sample of This compound IR FTIR Analysis Sample->IR NMR NMR Analysis (¹H & ¹³C) Sample->NMR MS MS Analysis Sample->MS IR_Data Functional Groups Confirmed (C≡N, C-Cl) IR->IR_Data NMR_Data C-H Framework Elucidated (Proton/Carbon Count & Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmed (m/z 153/155, Isotope Pattern) MS->MS_Data Conclusion Unambiguous Structure Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the integrated spectroscopic analysis of chemical compounds.[4]

By following this comprehensive workflow, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of subsequent research and development activities.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... Industrial & Engineering Chemistry Research. ACS Publications. Available from: [Link]

  • A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs. Benchchem.
  • Sharma et al. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 6-Chloro-2-methylpyrimidine-4-carbonitrile via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. We provide an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of 6-chloro-2-methylpyrimidine-4-carbonitrile, a versatile and highly reactive building block. This document moves beyond simple procedural outlines to deliver a deep, mechanistic understanding of the substrate's reactivity, offering field-proven, step-by-step protocols for its reaction with various classes of nucleophiles. We elucidate the causality behind experimental choices, present data in clear, comparative formats, and include troubleshooting guidance to ensure robust, reproducible, and efficient synthetic outcomes.

Foundational Principles: Activating the Pyrimidine Core for SNAr

The pyrimidine heterocycle is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutics. Its value lies in its synthetic versatility and its ability to act as a bioisostere for other aromatic systems while offering unique hydrogen bonding capabilities. This compound is an exemplary scaffold for library synthesis due to its predictable and high reactivity in SNAr reactions.

The reactivity of the C6-Cl bond is governed by the powerful electron-withdrawing effects of the ring system. The two nitrogen atoms at positions 1 and 3, along with the cyano group at C4, act synergistically to decrease the electron density of the ring, particularly at the C2, C4, and C6 positions. This renders the C6 carbon highly electrophilic and susceptible to attack by nucleophiles. The substitution proceeds via a well-established two-step addition-elimination mechanism , which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2] The stability of this intermediate is the key to the reaction's facility, as the negative charge is effectively delocalized onto the electronegative nitrogen atoms and the cyano group.[3]

Figure 1: The two-step addition-elimination mechanism of SNAr.

Validated Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the functionalization of this compound with common classes of nucleophiles.

General Laboratory Best Practices
  • Solvent & Reagent Purity: Unless otherwise specified, all reactions should be performed with anhydrous solvents to prevent competitive hydrolysis of the starting material. Reagents should be of high purity (>95%).

  • Inert Atmosphere: While the pyrimidine ring is relatively stable, performing reactions under an inert atmosphere (Nitrogen or Argon) is strongly recommended, especially when using moisture-sensitive reagents (e.g., strong bases) or for prolonged heating.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and to identify any potential side products.

Protocol I: Amination with Primary & Secondary Amines

The introduction of an amino group is a fundamental transformation in drug discovery. This protocol is broadly applicable to a wide range of aliphatic and aromatic amines.

Amination_Workflow sub 1. Dissolve Substrate & Base in Solvent nuc 2. Add Amine Nucleophile (1.1 - 1.2 eq) sub->nuc react 3. Heat Reaction Mixture (e.g., 80-100 °C) nuc->react monitor 4. Monitor by TLC/LC-MS (until SM consumed) react->monitor workup 5. Aqueous Work-up & Extraction monitor->workup purify 6. Purify by Chromatography or Recrystallization workup->purify

Figure 2: Standard workflow for SNAr amination reactions.

Detailed Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a suitable polar aprotic solvent (e.g., DMF, Acetonitrile, or Dioxane, ~0.2-0.5 M concentration). Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) to the stirring solution.

  • Reaction: Heat the mixture to the desired temperature (see Table 1) and maintain until reaction completion as determined by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.

Table 1: Representative Conditions for Amination Reactions

NucleophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)
MorpholineDIPEADMF1002-4>90
BenzylamineTEAAcetonitrile80 (reflux)3-5>95
AnilineK₂CO₃Dioxane1108-12~80
PyrrolidineDIPEADMF802-4>95

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF are ideal as they effectively solvate the Meisenheimer intermediate without interfering with the reaction.

  • Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic amine base like DIPEA is preferred to avoid competing with the primary amine nucleophile.[4][5] For less reactive aromatic amines, a stronger inorganic base like K₂CO₃ may be necessary in conjunction with higher temperatures.

Protocol II: O-Alkylation with Alcohols & Phenols

The synthesis of aryl ethers from this compound requires the pre-formation of the more potent alkoxide or phenoxide nucleophile.

Detailed Step-by-Step Methodology:

  • Alkoxide/Phenoxide Formation: In a separate flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.

  • Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Nucleophilic Addition: Slowly transfer the pre-formed alkoxide/phenoxide solution to the solution of the pyrimidine via cannula or syringe at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 60 °C) if necessary. Monitor for completion.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Table 2: Representative Conditions for O-Alkylation Reactions

NucleophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Sodium MethoxideNaOMeMethanol65 (reflux)2-4>90
PhenolNaHDMF603-6~85
Benzyl AlcoholNaHTHF25-502-5>90

Causality Behind Experimental Choices:

  • Strong Base: Alcohols and phenols are generally poor nucleophiles. Deprotonation with a strong, non-reversible base like NaH is essential to generate the highly nucleophilic alkoxide/phenoxide.[4]

  • Anhydrous Conditions: Sodium hydride reacts violently with water. Strict exclusion of moisture is critical for both safety and reaction success.

Protocol III: S-Alkylation with Thiols

Thioethers can be readily synthesized due to the high nucleophilicity of thiols, often under milder conditions than their oxygen counterparts.

Detailed Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a solvent such as ethanol or DMF.

  • Base Addition: Add a moderately strong base, such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Thiolate formation and substitution are often rapid.

  • Work-up & Purification: Follow the standard aqueous work-up and purification procedures described in Protocol I.

Table 3: Representative Conditions for S-Alkylation Reactions

NucleophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMF251-2>95
EthanethiolTEAEthanol251-3>90
Benzyl MercaptanK₂CO₃DMF401-2>95

Causality Behind Experimental Choices:

  • Milder Base: Thiols are more acidic than alcohols, meaning a weaker base like K₂CO₃ is sufficient to generate the highly nucleophilic thiolate in situ.[6]

  • High Nucleophilicity: Sulfur is a soft, highly polarizable atom, making thiolates exceptionally potent nucleophiles in SNAr reactions. This high reactivity often allows for reactions to proceed quickly at room temperature.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Ineffective base (for O/S-alkylation).1. For O-alkylation, ensure complete formation of the alkoxide.2. Increase reaction temperature in 10-20 °C increments.3. Switch to a stronger base (e.g., K₂CO₃ to NaH).
Multiple Products / Side Reactions 1. Presence of water leading to hydrolysis.2. Base acting as a nucleophile.3. Over-reaction or degradation at high temp.1. Use anhydrous solvents and an inert atmosphere.2. Use a sterically hindered base like DIPEA.3. Reduce reaction temperature and/or time.
Difficult Purification 1. Product is highly polar and streaks on silica.2. Product co-elutes with starting material.1. Add 0.5-1% TEA or NH₄OH to the eluent for basic products.2. Try a different solvent system or consider reverse-phase chromatography.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Reagent Hazards:

    • This compound: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

    • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere.

    • Solvents (DMF, Dioxane): Are reproductive toxins and potential carcinogens. Minimize exposure.

References

  • Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. IGM-Computational. Available at: [Link]

  • Lu, Y., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. IGM-Computational. Available at: [Link]

  • Vala, C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]

  • Vala, C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]

  • Vala, C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Moodie, E. E. A., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 19(9), 13711–13727. Available at: [Link]

  • Soto, D., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Aminolysis of Chlorine Atoms. ChemRxiv. Available at: [Link]

  • Włodarczyk, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. Available at: [Link]

  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

  • Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • LibreTexts Chemistry. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Not Voodoo. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 6-Chloro-2-methylpyrimidine-4-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.[2]

Within the vast chemical space of kinase inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold."[3][4] Its structural architecture mimics the purine ring of adenosine triphosphate (ATP), enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[5][6] This bioisosteric relationship has been successfully exploited, leading to numerous FDA-approved drugs.[2][7]

This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 6-Chloro-2-methylpyrimidine-4-carbonitrile , a versatile and highly functionalized starting material, for the synthesis of diverse libraries of potential kinase inhibitors. We will explore core synthetic transformations, provide detailed experimental protocols, and discuss the rationale behind key methodological choices.

The Strategic Versatility of this compound

The structure of this compound offers three primary points for chemical modification, making it an ideal scaffold for building structure-activity relationships (SAR).

  • C6-Chloro Group: This is the most reactive site for derivatization. The electron-withdrawing nature of the two ring nitrogens and the adjacent cyano group strongly activates the C6 position for Nucleophilic Aromatic Substitution (SNAr) .[8][9] This allows for the straightforward introduction of a wide variety of amine, ether, and thioether side chains, which are crucial for targeting the solvent-exposed region of the kinase active site.

  • C4-Carbonitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can serve as a handle for further heterocyclic ring formation, providing additional vectors for molecular elaboration.

  • C2-Methyl Group: While less reactive, the methyl group can be functionalized through more advanced methods or varied by starting with different C2-substituted pyrimidines to probe interactions deep within the ATP-binding pocket.

The overall synthetic strategy involves leveraging these reactive sites to generate a library of compounds for biological screening.

G start 6-Chloro-2-methyl- pyrimidine-4-carbonitrile snar Nucleophilic Aromatic Substitution (SNAr) [amines, thiols, etc.] start->snar R-XH, Base suzuki Suzuki-Miyaura Cross-Coupling [aryl/heteroaryl boronic acids] start->suzuki R-B(OH)₂, Pd Catalyst, Base lib_a C6-Amino/Thio/Ether Substituted Pyrimidines (Kinase Inhibitor Library A) snar->lib_a lib_b C6-Aryl/Heteroaryl Substituted Pyrimidines (Kinase Inhibitor Library B) suzuki->lib_b

Figure 1: General synthetic workflow for diversifying the this compound scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

The displacement of the C6-chloride with an amine is a robust and widely used method for installing side chains that can form key interactions with the target kinase and improve physicochemical properties.

Expert Rationale: The SNAr reaction on electron-deficient heterocycles like pyrimidine is highly efficient.[10] The reaction proceeds via a stabilized Meisenheimer intermediate, where the negative charge is delocalized onto the ring nitrogens.[11] A high-boiling polar aprotic solvent like DMSO or 1-pentanol is often used to ensure solubility and allow for heating to drive the reaction to completion. A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated in situ without competing with the primary nucleophile.

Detailed Step-by-Step Methodology
  • Reagent Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 100 mg, 0.60 mmol).

  • Addition of Nucleophile and Base: Add the desired amine nucleophile (1.1 eq, 0.66 mmol) and diisopropylethylamine (DIPEA) (2.0 eq, 0.21 mL, 1.20 mmol).

  • Solvent Addition: Add an appropriate solvent (e.g., 1-pentanol or DMSO, 3 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C. For conventional heating, this may take 4-16 hours. For microwave-assisted synthesis, heating at 150 °C for 20-30 minutes is often sufficient.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMSO was used, pour the mixture into water (20 mL) and stir. The product will often precipitate and can be collected by filtration.

    • If 1-pentanol was used, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Nucleophile ExampleReagents & ConditionsTypical Yield (%)Product C6-Substituent
AnilineDIPEA, 1-Pentanol, 140 °C, 16h85-95%-NH-Ph
(S)-3-Aminopyrrolidine (Boc-protected)DIPEA, THF, 70 °C, 6h80-90%-(S)-N-(Boc)-pyrrolidin-3-yl
1-EthylpiperazineTriethylamine, 1-Pentanol, 140 °C, 2h[13]80-88%-N-(1-ethylpiperazinyl)
4-MethoxybenzylamineK₂CO₃, DMF, 100 °C, 4h90-98%-NH-CH₂-(4-OMe-Ph)

Table 1: Representative SNAr reactions with this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of aryl and heteroaryl groups at the C6 position.[14][15] This is particularly valuable for designing inhibitors that occupy the hydrophobic pocket adjacent to the ATP-binding site.

Expert Rationale: While chloropyrimidines are less reactive than their bromo or iodo counterparts, modern palladium catalysts with specialized phosphine ligands enable efficient coupling.[16] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the product and regenerate the catalyst.[17] A mixed solvent system like dioxane/water is common, as it solubilizes both the organic and inorganic reagents.

Detailed Step-by-Step Methodology
  • Inert Atmosphere: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 100 mg, 0.60 mmol), the arylboronic acid (1.2 eq, 0.72 mmol), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.5 eq, 1.50 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ and SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C for 2-12 hours. For microwave-assisted synthesis, heating at 120-150 °C for 15-30 minutes is a good starting point.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Application Case Study: Targeting Aurora Kinases in Cell Cycle Regulation

Derivatives of the pyrimidine scaffold have shown potent activity against Aurora kinases, which are key regulators of mitosis.[2][12] Overexpression of these kinases is common in many cancers, making them attractive therapeutic targets.

cluster_0 G2/M Phase cluster_1 Mitotic Progression AURKA Aurora Kinase A/B (Active) HistoneH3 Histone H3 AURKA->HistoneH3 Phosphorylates Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle Cytokinesis Cytokinesis AURKA->Cytokinesis Inhibitor Synthesized Pyrimidine Inhibitor Inhibitor->AURKA Binds to ATP Pocket & Inhibits

Figure 2: Simplified pathway showing the role of Aurora kinases in mitosis and the mechanism of action for a competitive inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

Once a library of compounds is synthesized, their biological activity must be assessed. A common method is an in vitro kinase assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Assay Preparation: In a 96- or 384-well plate, add the kinase buffer, the target kinase (e.g., Aurora A), and the fluorescently-labeled peptide substrate.

  • Compound Addition: Add the synthesized inhibitors at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation: Initiate the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction by adding a termination buffer. Read the plate on a suitable instrument to measure the amount of phosphorylated substrate, which correlates with kinase activity.

  • Data Analysis: Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Illustrative Biological Data

The following table presents hypothetical data for a series of synthesized compounds to illustrate how SAR is developed.

Compound IDC6-SubstituentAurora A IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/Aurora A)
SC-01 -NH-(4-fluorophenyl)55125022.7x
SC-02 -NH-(3-aminophenyl)2598039.2x
SC-03 -NH-(1-ethylpiperazinyl)150>10,000>66x
SC-04 4-methoxyphenyl450850018.9x

Table 2: Hypothetical biological activity and selectivity data for a library of inhibitors derived from this compound.

Conclusion

This compound is a powerful and economically viable building block for the discovery of novel kinase inhibitors. Its well-defined reactive sites at the C6 position allow for the systematic and efficient generation of diverse chemical libraries through robust synthetic methods like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. By combining these synthetic strategies with targeted biological evaluation, researchers can rapidly explore structure-activity relationships and identify potent and selective lead compounds for further drug development.

References

  • [n.d.]. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • [n.d.]. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 2,4-Diaminopyrimidines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to the purine bases of DNA and RNA allows it to function as a highly effective "hinge-binding" motif in a multitude of protein kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][4] Consequently, molecules built upon the 2,4-diaminopyrimidine framework are foundational to numerous FDA-approved drugs and clinical candidates targeting enzymes like Aurora kinases, Focal Adhesion Kinase (FAK), and others.[1][5]

This application note provides a detailed, field-proven protocol for the synthesis of substituted 2,4-diaminopyrimidine derivatives starting from the versatile building block, 6-Chloro-2-methylpyrimidine-4-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and explain the critical reasoning behind each choice of reagent and condition.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound to a 2,4-diaminopyrimidine derivative proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][6][7] This is not a simple SN1 or SN2 reaction; instead, it is a two-step addition-elimination process.

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the strongly electron-withdrawing nitrile (-CN) group at the C4 position. This electronic arrangement makes the carbon atom attached to the chlorine (C6) highly electrophilic and susceptible to attack by a nucleophile, such as a primary or secondary amine.[8][9] The reaction is regioselective, with nucleophilic attack preferentially occurring at the C4/C6 positions over the C2 position.[8][10]

The SNAr Pathway involves:

  • Addition Step: The amine nucleophile attacks the electrophilic C6 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[8] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and onto the electron-withdrawing nitrile group.

  • Elimination Step: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.

The overall reaction is facilitated by a non-nucleophilic base, which neutralizes the hydrochloric acid (HCl) generated in situ.

Figure 1: SNAr Mechanism for Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic primary amine. The quantities can be scaled as needed.

Materials and Equipment
Reagents & Materials Equipment
This compoundRound-bottom flask (e.g., 50 mL)
Amine of interest (e.g., aniline, benzylamine)Magnetic stirrer and stir bar
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Heating mantle with temperature control
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or 2-Propanol)Condenser and inert gas line (N₂ or Ar)
Ethyl acetate (EtOAc)Separatory funnel
Saturated aqueous sodium bicarbonate (NaHCO₃)Rotary evaporator
Brine (Saturated aqueous NaCl)Silica gel (for column chromatography)
Anhydrous sodium sulfate (Na₂SO₄)Thin-Layer Chromatography (TLC) plates
Deionized waterGlassware for chromatography
Quantitative Reagent Table (Example Scale)
Component MW ( g/mol ) Equivalents Amount Mmol
This compound153.581.01.00 g6.51
Aniline (example amine)93.131.20.73 g (0.71 mL)7.81
DIPEA129.242.02.26 mL13.02
Anhydrous DMF--20 mL-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.51 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask. Stir the mixture until the starting material is fully dissolved. Add the desired amine (1.2 eq, 7.81 mmol) followed by DIPEA (2.0 eq, 13.02 mmol) via syringe.

    • Expert Insight: Using a slight excess (1.1-1.5 eq.) of the amine ensures the reaction goes to completion. A non-nucleophilic base like DIPEA is critical to neutralize the HCl byproduct without competing in the substitution reaction.[4][11]

  • Reaction Conditions: Attach a condenser to the flask and place it under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 90 °C using a heating mantle.

    • Expert Insight: While some highly activated systems react at room temperature, heating is often necessary to overcome the activation energy for the SNAr reaction on heteroaromatic rings.[4][12][13] Reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:EtOAc eluent system) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Expert Insight: The product is expected to be significantly more organic-soluble than the DMF solvent. Partitioning between water and a solvent like ethyl acetate effectively removes the high-boiling point DMF.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to remove any acidic impurities, and then with brine (1 x 50 mL) to facilitate separation of the layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) is a good starting point.

    • Expert Insight: The desired 2,4-diaminopyrimidine product is typically more polar than the starting chloropyrimidine, allowing for effective separation on silica gel.[13][14]

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid or oil under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from initial setup to the final, purified compound.

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup (Flask, Stir Bar, Reagents) B 2. Add Solvent, Amine, & Base A->B C 3. Heat Under Inert Gas (90 °C, 4-12h) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cooldown & Aqueous Work-up D->E Reaction Complete F 6. Extraction with EtOAc E->F G 7. Wash Organic Layer F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Silica Gel Chromatography H->I J 10. Characterization (NMR, MS) I->J

Figure 2: Experimental Workflow Diagram.

Conclusion

The synthesis of 2,4-diaminopyrimidines from this compound is a robust and reliable transformation rooted in the principles of nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring, enhanced by the nitrile substituent, provides a powerful driving force for the reaction. By carefully controlling the stoichiometry, temperature, and purification process as outlined in this protocol, researchers can efficiently access a wide variety of these valuable scaffolds. These compounds serve as crucial intermediates and final drug products, particularly in the development of targeted kinase inhibitors for oncology and other therapeutic areas.[5][15][16]

References

  • Chi, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Available at: [Link]

  • American Cyanamid Company. (1947). Preparation of 2,4-diaminopyrimidines. Google Patents.
  • Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

  • BASF AG. (1980). Process for the preparation of 2,4-diaminopyrimidine. Google Patents.
  • RCSB PDB. (n.d.). Diaminopyrimidine. PDB-101. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate. Available at: [Link]

  • Hudson, J. B., et al. (2012). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules. Available at: [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]

  • Banno, H., et al. (2011). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Singh, R., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Advances. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap.
  • Singh, R., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. PubChem. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, Characterisation of Some Novel Purine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

  • El-Kashef, H., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available at: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-methylpyrimidine-4-carbonitrile with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Aryl-2-methylpyrimidine-4-carbonitrile Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence in DNA and RNA underscores its fundamental role in biological systems.[1] Consequently, the synthesis and functionalization of pyrimidine derivatives are of paramount importance to drug development professionals. The 6-aryl-2-methylpyrimidine-4-carbonitrile scaffold, in particular, represents a valuable pharmacophore, with the cyano group acting as a potential hydrogen bond acceptor or a precursor for other functional groups, and the aryl moiety allowing for extensive exploration of structure-activity relationships (SAR).

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, especially in the context of constructing biaryl and heteroaryl linkages.[4][5] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Chloro-2-methylpyrimidine-4-carbonitrile with a variety of arylboronic acids. We will delve into the mechanistic underpinnings of this transformation, offer a validated and detailed experimental protocol, and discuss key considerations for optimizing reaction outcomes.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:

  • Oxidative Addition: The cycle commences with the oxidative addition of the active Pd(0) catalyst to the carbon-chlorine bond of the this compound. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing cyano group at the C4 position. This step forms a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide. The base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the aryl group to the palladium center.

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed 6-aryl-2-methylpyrimidine-4-carbonitrile from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L_n\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_ArylHalide [label="Ar-Pd(II)L_n-X\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)L_n-Ar'\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'\nProduct", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="R-Cl\n(6-Chloro-2-methylpyrimidine\n-4-carbonitrile)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂\n+ Base", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_ArylHalide [label=" ", color="#5F6368"]; PdII_ArylHalide -> Transmetalation [color="#5F6368"]; BoronicAcid -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_Diaryl [label=" ", color="#5F6368"]; PdII_Diaryl -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; } }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Robust Starting Point

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) or a combination of a palladium precursor like Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) and a ligand such as SPhos (0.04 equiv).

  • Base: Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio) or Toluene and Water (4:1 ratio)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware for workup and purification

  • Optional: Microwave reactor for accelerated reactions

Step-by-Step Procedure (Conventional Heating):

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the reaction mixture via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-methylpyrimidine-4-carbonitrile.

Step-by-Step Procedure (Microwave Irradiation):

For an accelerated procedure, a microwave reactor can be employed.[7][8][9]

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent.

  • Microwave Conditions: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-60 minutes.

  • Workup and Purification: Follow steps 5-7 from the conventional heating protocol.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC or LC-MS) D->E F Aqueous Workup (Water & Organic Solvent Extraction) E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Data Presentation: Representative Reaction Outcomes

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions. Yields are representative and can vary based on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Methyl-6-phenylpyrimidine-4-carbonitrile85-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile80-90
34-Chlorophenylboronic acid6-(4-Chlorophenyl)-2-methylpyrimidine-4-carbonitrile75-85
43-Tolylboronic acid2-Methyl-6-(m-tolyl)pyrimidine-4-carbonitrile82-92
52-Naphthylboronic acid2-Methyl-6-(naphthalen-2-yl)pyrimidine-4-carbonitrile70-80
6Thiophen-2-ylboronic acid2-Methyl-6-(thiophen-2-yl)pyrimidine-4-carbonitrile60-75

Note: Reactions with heteroarylboronic acids, particularly those containing sulfur, may sometimes require specific catalyst systems to avoid catalyst poisoning.[7]

Expert Insights and Troubleshooting

  • Choice of Catalyst and Ligand: For electron-deficient chloro-heterocycles, catalyst systems employing bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) often provide superior results compared to Pd(PPh₃)₄.[10] These ligands promote the oxidative addition step and stabilize the palladium catalyst.

  • Base Selection: The choice of base can significantly impact the reaction. While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for less reactive arylboronic acids. The use of an aqueous base is often crucial for efficient transmetalation.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. 1,4-Dioxane/water is a common and effective choice.

  • Protodeboronation: A common side reaction is the protodeboronation of the arylboronic acid, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using a slight excess of the boronic acid and ensuring an efficient transmetalation step.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky ligands can sterically hinder this coordination.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-2-methylpyrimidine-4-carbonitriles. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently access a diverse range of these valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.

References

  • Hanan, E. J., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-72. [Link]

  • Scott, C. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5847-5862. [Link]

  • Rasool, N., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6483. [Link]

  • Oda, T., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances, 12(45), 29559-29566. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Arylated and C-Alkenylated Purines. European Journal of Organic Chemistry, 2000(3), 543-553. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Kannatt Radhakrishnan, E., et al. (2022). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Tietz, O., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6524. [Link]

  • Prie, G., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(6), 2977-2994. [Link]

  • Patel, K., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 59B, 616-625. [Link]

  • Wang, L., et al. (2013). Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group. Organic & Biomolecular Chemistry, 11(29), 4784-4787. [Link]

  • Li, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Al-Issa, S. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Chantrapromma, S., et al. (2011). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o149. [Link]

  • Abu-Zaied, M. A., et al. (2021). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 547-552. [Link]

  • Chantrapromma, S., et al. (2010). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2777. [Link]

  • El-Gamal, M. I., et al. (2021). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 26(11), 3326. [Link]

  • Al-Majid, A. M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1380. [Link]

  • Coles, S. J., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o478-o482. [Link]

  • Grishaev, V. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Molbank, 2024(1), M1808. [Link]

Sources

Application Notes and Protocols for the Amination of 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Specifically, 2,4,6-trisubstituted pyrimidines are privileged structures found in a variety of kinase inhibitors, anti-viral agents, and other targeted therapies. The target molecule, 6-Chloro-2-methylpyrimidine-4-carbonitrile, is a valuable building block for the synthesis of such compounds, with the chloro substituent at the 6-position serving as a versatile handle for introducing diverse amino functionalities via nucleophilic aromatic substitution (SNAr).

This application note provides a comprehensive guide to the reaction conditions for the amination of this compound. We will delve into the underlying reaction mechanism, explore the impact of various reaction parameters, and provide detailed, field-proven protocols for the successful synthesis of a range of 6-amino-2-methylpyrimidine-4-carbonitrile derivatives.

Scientific Integrity and Mechanistic Rationale: The SNAr Reaction

The amination of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the potent electron-withdrawing nitrile (-CN) group at the 4-position. This activation facilitates the initial nucleophilic attack of an amine on the electron-deficient carbon atom bearing the chlorine atom.

The reaction commences with the attack of the amine's lone pair of electrons on the C6 position of the pyrimidine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring and the nitrile group. The subsequent and typically rapid step is the elimination of the chloride leaving group, which restores the aromaticity of the pyrimidine ring and yields the final aminated product.

The rate of the SNAr reaction is influenced by several factors:

  • Nucleophilicity of the Amine: More nucleophilic amines generally react faster. Aliphatic amines are typically more nucleophilic than aromatic amines.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the Meisenheimer complex and facilitate the reaction. Alcohols like ethanol or isopropanol can also be employed.

  • Temperature: Heating is often necessary to drive the reaction to completion, particularly with less reactive amines. Microwave irradiation has been shown to significantly accelerate these reactions.[1]

  • Base: In reactions with primary or secondary amines, an excess of the reacting amine or the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often used to neutralize the HCl generated during the reaction.

Comparative Analysis of Reaction Conditions

The optimal conditions for the amination of this compound will vary depending on the nature of the amine nucleophile. Below is a summary of typical conditions for different classes of amines.

Amine TypeTypical SolventsTemperature RangeBaseTypical Reaction TimeNotes
Primary Aliphatic Amines Ethanol, Isopropanol, Acetonitrile, DMFRoom Temperature to 80 °C2-3 equivalents of the amine or 1.1 eq. of amine and 1.5 eq. of Et₃N or DIPEA2-12 hoursGenerally high reactivity. The reaction can often be performed at lower temperatures.
Secondary Aliphatic Amines Ethanol, Isopropanol, Acetonitrile, DMF25 °C to 100 °C2-3 equivalents of the amine or 1.1 eq. of amine and 1.5 eq. of Et₃N or DIPEA4-24 hoursReactivity is generally good, though may be slightly slower than primary amines due to steric hindrance.
Anilines DMF, DMSO, n-Butanol, Ethanol80 °C to 150 °C (Conventional Heating) or 120-160 °C (Microwave)Often requires a base like Et₃N or DIPEA. Acid catalysis can also promote the reaction.[1]6-48 hours (Conventional) or 10-60 minutes (Microwave)Less nucleophilic than aliphatic amines, thus requiring more forcing conditions. Microwave irradiation is highly effective.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: General Procedure for Amination with a Primary Aliphatic Amine

This protocol describes the reaction of this compound with a primary aliphatic amine, using an excess of the amine as the base.

cluster_prep Reaction Setup cluster_workup Workup and Purification Start Add this compound (1 eq.) to a round-bottom flask. Solvent Add solvent (e.g., Ethanol). Start->Solvent Amine Add primary aliphatic amine (2-3 eq.). Solvent->Amine Stir Stir the mixture at room temperature. Amine->Stir Heat Heat the reaction to 60-80 °C. Stir->Heat Cool Cool the reaction to room temperature. Heat->Cool Monitor by TLC/LC-MS Concentrate Remove solvent under reduced pressure. Cool->Concentrate Extract Partition between Ethyl Acetate and water. Concentrate->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify End Obtain the pure product. Purify->End

Caption: Workflow for the amination of this compound.

Materials:

  • This compound

  • Primary aliphatic amine (e.g., propylamine, butylamine)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol (0.2 M), add the primary aliphatic amine (2.0-3.0 eq.).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(alkylamino)-2-methylpyrimidine-4-carbonitrile.

Protocol 2: Microwave-Assisted Amination with an Aniline Derivative

This protocol is suitable for less reactive aromatic amines and leverages the efficiency of microwave heating.[1]

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Diisopropylethylamine (DIPEA)

  • Ethanol or n-Butanol

  • Microwave synthesis vial

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq.), the aniline derivative (1.2 eq.), and diisopropylethylamine (1.5 eq.).

  • Add ethanol or n-butanol to achieve a concentration of approximately 0.2-0.5 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-160 °C for 10-60 minutes. Monitor the reaction progress by TLC or LC-MS after cooling a small aliquot.

  • Upon completion, cool the reaction vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-(arylamino)-2-methylpyrimidine-4-carbonitrile.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The disappearance of the starting material (this compound) and the appearance of a new, typically less polar, product spot on the TLC plate provide a clear indication of the reaction's progress. LC-MS analysis will confirm the mass of the desired product. The final purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Conclusion

The amination of this compound is a robust and versatile reaction for the synthesis of a diverse library of 6-aminopyrimidine derivatives. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions based on the nucleophilicity of the amine, researchers can efficiently access these valuable compounds. The protocols provided herein offer a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • M. Radi, S. Dreassi, L. Bruni, et al. "2-Anilinopyrimidines as potent c-Src inhibitors: Synthesis, biological evaluation, and molecular modeling studies." Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3601-3605. [Link]

  • A. K. Ghosh, S. Brindisi, M. Shahabi. "2-Anilinopyrimidine-based inhibitors of β-secretase (BACE1): a patent review (2010-2014)." Expert Opinion on Therapeutic Patents, 2015, 25(2), 183-197. [Link]

  • S. L. Buchwald, C. Bolm. "On the Role of Metal Contaminants in Catalysis with FeCl3." Angewandte Chemie International Edition, 2009, 48(32), 5586-5587. [Link]

  • G. A. Molander, L. S. M. Southan. "Microwave-assisted organic synthesis: a review." Tetrahedron, 2007, 63(35), 8357-8406. [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 2020, 10(23), 13635-13642. [Link]

  • Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate, 2020. [Link]

Sources

The Versatile Virtuoso: 6-Chloro-2-methylpyrimidine-4-carbonitrile as a Premier Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The functionalization of the pyrimidine ring allows for the precise tuning of a molecule's physicochemical properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles. Consequently, the development of versatile building blocks that provide efficient access to diverse pyrimidine derivatives is of paramount importance to researchers in drug discovery and development.

This application note presents a comprehensive guide to the synthetic utility of 6-Chloro-2-methylpyrimidine-4-carbonitrile , a highly functionalized and reactive building block. We will delve into the nuanced reactivity of its distinct functional groups—the chloro, cyano, and methyl moieties—and provide detailed, field-proven protocols for its application in the synthesis of a range of valuable heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Reactivity Profile: A Triumvirate of Reactive Sites

The synthetic versatility of this compound stems from the differential reactivity of its three key functional groups. Understanding the interplay of these groups is crucial for designing efficient and selective synthetic routes.

  • The 6-Chloro Group: This is the most prominent reactive site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent cyano group activates the C6 position for attack by a wide range of nucleophiles.

  • The 4-Cyano Group: The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be hydrolyzed to an amide or a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form fused heterocyclic rings.

  • The 2-Methyl Group: The methyl group, while less reactive than the chloro and cyano groups, can participate in condensation reactions with various electrophiles, particularly after activation of its alpha-protons.

The strategic manipulation of these three functional groups allows for a modular and divergent approach to the synthesis of complex heterocyclic architectures.

Caption: Reactivity map of this compound.

Synthetic Applications and Protocols

The following sections provide detailed protocols for key transformations of this compound, showcasing its utility in the synthesis of diverse heterocyclic scaffolds.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C6-chloro substituent by a variety of nucleophiles. This reaction is often the first step in a multi-step synthesis, allowing for the introduction of key pharmacophoric groups.

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL) is added the desired amine (1.1 mmol) and DIPEA (2.0 mmol).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • If no precipitate forms, the aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-amino-2-methylpyrimidine-4-carbonitrile derivative.

Causality behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature may vary depending on the nucleophilicity of the amine.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Standard work-up and purification reagents

Procedure:

  • To a flame-dried Schlenk flask are added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane/water (4:1, 5 mL) is added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the 6-aryl-2-methylpyrimidine-4-carbonitrile.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-6-phenylpyrimidine-4-carbonitrile85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-methylpyrimidine-4-carbonitrile92
33-Fluorophenylboronic acid6-(3-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile78
4Thiophene-2-boronic acid2-Methyl-6-(thiophen-2-yl)pyrimidine-4-carbonitrile81

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[3][4]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2.5 mol%)

  • Xantphos (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Standard work-up and purification reagents

Procedure:

  • In an oven-dried Schlenk tube, combine Pd2(dba)3 (0.025 mmol), Xantphos (0.05 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed toluene (5 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Transformations of the Cyano Group: Gateway to Fused Heterocycles

The cyano group at the C4 position is a key functional handle for the construction of fused pyrimidine systems.

This protocol describes the partial hydrolysis of the cyano group to an amide.

Materials:

  • 6-Substituted-2-methylpyrimidine-4-carbonitrile (from Protocol 1 or 2)

  • Concentrated sulfuric acid

  • Crushed ice

Procedure:

  • Carefully add the 6-substituted-2-methylpyrimidine-4-carbonitrile (1.0 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.

  • Stir the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the desired carboxamide.

The 4-aminopyrimidine-5-carbonitrile scaffold can be elaborated into fused heterocyclic systems such as thiazolo[5,4-d]pyrimidines.[5]

Materials:

  • 4-Amino-6-substituted-2-methylpyrimidine-5-carbonitrile

  • Carbon disulfide

  • Pyridine

Procedure:

  • A mixture of 4-amino-6-substituted-2-methylpyrimidine-5-carbonitrile (1.0 mmol) and carbon disulfide (5.0 mmol) in pyridine (5 mL) is heated at reflux for 8 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to give the thiazolo[5,4-d]pyrimidine derivative.

Reactivity of the 2-Methyl Group: Condensation Reactions

The methyl group at the C2 position can undergo condensation with electrophiles, providing another avenue for structural diversification.

This protocol illustrates the condensation of the 2-methyl group with an aromatic aldehyde.

Materials:

  • 6-Substituted-2-methylpyrimidine-4-carbonitrile

  • Aromatic aldehyde (1.1 equivalents)

  • Sodium ethoxide (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of 6-substituted-2-methylpyrimidine-4-carbonitrile (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.1 mmol) and a catalytic amount of sodium ethoxide.

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is triturated with water, and the solid product is collected by filtration, washed with water, and recrystallized to afford the styrylpyrimidine derivative.

Conclusion

This compound is a remarkably versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its three distinct reactive sites—the chloro, cyano, and methyl groups—can be selectively manipulated through a variety of well-established and reliable synthetic methodologies. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate novel molecular entities with potential applications in medicinal chemistry and materials science. The strategic application of this building block will undoubtedly continue to fuel innovation in the field of heterocyclic synthesis.

References

  • Anderson, G. L., Shim, L., & Broom, A. D. (1977). Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series. The Journal of Organic Chemistry, 42(6), 993–996. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • Okuda, K., et al. (1958). Studies on pyrimidine derivatives. IV. Synthesis of thiazolo (5, 4-d) pyrimidines and related compounds. 4. Chemical & Pharmaceutical Bulletin, 6(4), 346-349. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First General Palladium Catalyst for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. [Link]

  • Al-Azmi, A. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]

Sources

Application Notes and Protocols for the Functional Group Conversion of the Nitrile Moiety in 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-methylpyrimidine-4-carbonitrile is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive nitrile group, a displaceable chlorine atom, and a methyl group, offers a multitude of avenues for synthetic elaboration. The strategic conversion of the nitrile moiety into other key functional groups, such as carboxylic acids, primary amines, and tetrazoles, unlocks access to a diverse range of pyrimidine-based scaffolds for the synthesis of novel therapeutic agents. This document provides detailed, field-proven protocols for these critical transformations, grounded in established chemical principles and supported by authoritative literature. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.

Chemical and Safety Profile

  • IUPAC Name: this compound

  • CAS Number: 1192064-60-0

  • Molecular Formula: C₆H₄ClN₃

  • Molecular Weight: 153.57 g/mol

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Protocol I: Hydrolysis of the Nitrile to a Carboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. The choice of conditions can be critical to avoid unwanted side reactions, such as the hydrolysis of the chloro substituent on the pyrimidine ring.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of a nitrile proceeds in two main stages. First, the nitrile is converted to an amide, which is then further hydrolyzed to the carboxylic acid. The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][2]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 6-chloro-2-methylpyrimidine-4-carboxylic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10 mmol).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (40 mL). Caution: This mixture generates significant heat. Add the acid slowly to the water with cooling.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (100 g) in a beaker.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: 6-chloro-2-methylpyrimidine-4-carboxylic acid as a solid.

Protocol II: Reduction of the Nitrile to a Primary Amine

The reduction of nitriles to primary amines is a valuable transformation for introducing a basic nitrogen-containing functional group. Several reducing agents can be employed, with catalytic hydrogenation and metal hydride reductions being the most common. Care must be taken to choose conditions that do not affect the chloro-substituent on the pyrimidine ring.

Mechanism of Reduction with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitriles to primary amines. The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. An aqueous workup then protonates the resulting diamidoaluminate complex to yield the primary amine.[3]

Experimental Protocol: Reduction with LiAlH₄

Objective: To synthesize (6-chloro-2-methylpyrimidin-4-yl)methanamine.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (0.76 g, 20 mmol) in anhydrous THF (50 mL).

  • Dissolve this compound (1.54 g, 10 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water (0.8 mL), 15% NaOH solution (0.8 mL), and then water again (2.4 mL).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the white precipitate of aluminum salts and wash it with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

  • The product can be purified by column chromatography on silica gel.

Expected Outcome: (6-chloro-2-methylpyrimidin-4-yl)methanamine as an oil or low-melting solid.

Protocol III: Conversion of the Nitrile to a Tetrazole

The [2+3] cycloaddition of an azide source with a nitrile is a common and effective method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[4][5]

Mechanism of Tetrazole Formation

The reaction involves the cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is often catalyzed by a Lewis acid, such as zinc chloride, which coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the azide attack.

Experimental Protocol: Tetrazole Synthesis

Objective: To synthesize 4-(1H-tetrazol-5-yl)-6-chloro-2-methylpyrimidine.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.54 g, 10 mmol), sodium azide (0.98 g, 15 mmol), and zinc chloride (1.36 g, 10 mmol) in DMF (20 mL).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into a mixture of 1 M HCl (50 mL) and ethyl acetate (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome: 4-(1H-tetrazol-5-yl)-6-chloro-2-methylpyrimidine as a solid.

Data Summary

TransformationProductReagents and Conditions
Hydrolysis 6-chloro-2-methylpyrimidine-4-carboxylic acidH₂SO₄/H₂O (1:1), reflux
Reduction (6-chloro-2-methylpyrimidin-4-yl)methanamineLiAlH₄, anhydrous THF, reflux
Tetrazole Formation 4-(1H-tetrazol-5-yl)-6-chloro-2-methylpyrimidineNaN₃, ZnCl₂, DMF, 120 °C

Visualizations

reaction_overview start This compound product1 6-chloro-2-methylpyrimidine-4-carboxylic acid start->product1 Hydrolysis (H₂SO₄/H₂O) product2 (6-chloro-2-methylpyrimidin-4-yl)methanamine start->product2 Reduction (LiAlH₄) product3 4-(1H-tetrazol-5-yl)-6-chloro-2-methylpyrimidine start->product3 Cycloaddition (NaN₃, ZnCl₂)

Caption: Overview of nitrile group conversions.

hydrolysis_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add nitrile and H₂SO₄/H₂O to flask B 2. Heat to reflux (12-24h) A->B C 3. Monitor by TLC B->C D 4. Cool and pour over ice C->D Upon completion E 5. Extract with Diethyl Ether D->E F 6. Wash with NaHCO₃ E->F G 7. Dry, filter, and concentrate F->G H 8. Recrystallize G->H

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 6-Chloro-2-methylpyrimidine-4-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-chloro-2-methylpyrimidine-4-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during synthesis.

I. Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My reaction is sluggish, and the yield of this compound is low, with significant amounts of unreacted starting materials. What are the likely causes and solutions?

Answer:

Low conversion in pyrimidine synthesis is a frequent challenge that can often be traced back to several key factors related to reaction conditions and reagent quality.[1]

Potential Causes & Troubleshooting Steps:

  • Insufficient Reaction Temperature or Time: The condensation and cyclization steps in pyrimidine synthesis often require specific temperature thresholds to proceed efficiently.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by Thin Layer Chromatography (TLC). Extend the reaction time, taking aliquots periodically to determine the optimal duration.[1]

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as the amidine or the dicarbonyl compound, can inhibit the reaction or lead to unwanted side products.[2]

    • Solution: Ensure all reactants are of high purity. If necessary, purify starting materials by recrystallization or distillation before use. Always use anhydrous solvents, as moisture can interfere with the reaction.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.[1]

    • Solution: While solvents like ethanol are common, consider exploring other options such as glacial acetic acid, which has been shown to improve yields in similar pyrimidine syntheses by facilitating the reaction at reflux temperatures.[3]

Question 2: I'm observing a significant byproduct that appears to be the corresponding amide (6-Chloro-2-methylpyrimidine-4-carboxamide). How can I prevent this?

Answer:

The formation of the corresponding amide is a classic side reaction resulting from the hydrolysis of the nitrile group. This hydrolysis is pH-dependent and can be catalyzed by either acidic or basic conditions present during the reaction or work-up.[4][5]

Mechanism of Nitrile Hydrolysis:

The nitrile group is susceptible to nucleophilic attack by water. This process is typically slow but is significantly accelerated by the presence of acid or base. The reaction proceeds in two stages: first to the amide, and then potentially further to the carboxylic acid.[4] Stopping the reaction at the amide stage can be challenging under harsh conditions.[6]

Mitigation Strategies:

  • Strict pH Control:

    • Acidic Conditions: If your reaction is run under acidic conditions, excess acid can protonate the nitrile, making it more susceptible to hydrolysis.[7][8] Neutralize the reaction mixture promptly during work-up.

    • Basic Conditions: Similarly, strong basic conditions can lead to the formation of a carboxylate salt after hydrolysis.[4] Careful neutralization is key.

  • Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to minimize the availability of water for hydrolysis. Use freshly distilled, dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Management: High temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at the lowest effective temperature to favor the desired nitrile formation over the hydrolysis side reaction.

Condition Effect on Nitrile Hydrolysis Recommendation
Excess AcidPromotes hydrolysis to carboxylic acid[7]Use catalytic amounts of acid; neutralize promptly.
Excess BasePromotes hydrolysis to carboxylate salt[4]Use stoichiometric amounts of base; careful work-up.
WaterReactant for hydrolysisUse anhydrous solvents and inert atmosphere.
High TemperatureIncreases rate of hydrolysisOptimize for the lowest effective temperature.
Question 3: My final product is contaminated with a dimeric impurity. What is this and how can I avoid it?

Answer:

The formation of pyrimidine dimers is a known photochemical reaction, often induced by exposure to UV light.[9] While more commonly discussed in the context of DNA damage, similar dimerization can occur with synthetic pyrimidine derivatives, especially if they are exposed to UV radiation from laboratory light sources or sunlight over extended periods.[10][11] These dimers are formed by the [2+2] cycloaddition of two pyrimidine rings.[11]

Prevention of Dimer Formation:

  • Protect from Light: Conduct the reaction and store the product in flasks wrapped in aluminum foil or in amber-colored glassware to protect it from light.

  • Inert Atmosphere: While primarily used to exclude moisture and oxygen, an inert atmosphere can also help prevent photochemical reactions that may be initiated by trace impurities.[2]

  • Purification: If dimers have already formed, they can often be separated from the desired monomeric product by column chromatography due to their higher molecular weight and different polarity.

Question 4: During scale-up, I'm seeing a drop in yield and an increase in impurities. What should I consider?

Answer:

Transitioning from a lab-scale to a larger-scale synthesis often introduces new challenges related to mass and heat transfer.[2]

Key Considerations for Scale-Up:

  • Exotherm Control: Pyrimidine syntheses can be exothermic. What is easily managed in a small flask can lead to "hot spots" in a large reactor, promoting side reactions.

    • Action: Implement controlled, slow addition of reagents and ensure the reactor's cooling system is adequate.[2]

  • Mixing Efficiency: Inefficient stirring in a large vessel can lead to localized high concentrations of reactants, which can favor byproduct formation.

    • Action: Ensure the stirring rate and impeller design are appropriate for the reactor size to maintain a homogeneous mixture.[2]

II. Frequently Asked Questions (FAQs)

What is the general mechanism for the synthesis of this type of pyrimidine derivative?

The most common and versatile method for synthesizing substituted pyrimidines is the Pinner synthesis.[12][13] This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[13][14]

The general workflow can be visualized as follows:

G cluster_reactants Reactants A 1,3-Dicarbonyl Compound C Condensation A->C B Amidine B->C D Cyclization C->D E Substituted Pyrimidine D->E

Caption: General workflow for Pinner pyrimidine synthesis.

How do I choose the right starting materials?

For the synthesis of this compound, specific precursors are required:

  • Amidine Source: Acetamidine hydrochloride is a suitable source for the 2-methyl group.

  • 1,3-Dicarbonyl Equivalent: A derivative of malononitrile will provide the carbon backbone and the 4-carbonitrile group. A common starting material is an alkoxymethylene malononitrile.

What purification techniques are most effective?
  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline product, especially if the main impurities have different solubility profiles. Ethanol is a commonly used solvent.[15]

  • Column Chromatography: For removing closely related impurities or colored byproducts, column chromatography on silica gel is a standard and effective technique. The eluent system should be optimized using TLC, often a mixture of hexanes and ethyl acetate.[1]

III. Experimental Protocols

Protocol: General Procedure for Pinner-Type Pyrimidine Synthesis

This protocol provides a general framework and should be optimized for specific substrates.

Materials:

  • 1,3-Dicarbonyl equivalent (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the base in anhydrous ethanol.

  • Add the amidine hydrochloride and stir until dissolved.

  • Add the 1,3-dicarbonyl equivalent dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization to obtain the desired pyrimidine derivative.[1]

G cluster_workflow Troubleshooting Workflow Start Low Yield or Side Product Formation Check_Purity Verify Reactant Purity Start->Check_Purity Optimize_Temp Optimize Temperature & Time Start->Optimize_Temp Check_pH Control pH during Reaction & Work-up Start->Check_pH Check_Purity->Optimize_Temp Optimize_Temp->Check_pH Protect_Light Protect from Light Check_pH->Protect_Light Purify Purify via Chromatography/Recrystallization Protect_Light->Purify Success Pure Product Purify->Success

Caption: General troubleshooting workflow for pyrimidine synthesis.

IV. References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Available from:

  • Chemguide. Hydrolysing Nitriles. Available from:

  • Chemistry Stack Exchange. (2021-04-16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Available from:

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from:

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from:

  • Chemistry Steps. Converting Nitriles to Amides. Available from:

  • Benchchem. "addressing challenges in the scale-up synthesis of pyrimidine compounds". Available from:

  • PubMed Central. (2023-05-19). Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation. Available from:

  • Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention. Available from:

  • Wikipedia. Pyrimidine dimer. Available from:

  • ResearchGate. Schematic representation of pyrimidine dimers formation after DNA... Available from:

  • Slideshare. Pinner pyrimidine synthesis | PPTX. Available from:

  • Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Available from:

  • MDPI. (2023-01-12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from:

  • ResearchGate. (2025-08-06). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Available from:

Sources

purification of 6-Chloro-2-methylpyrimidine-4-carbonitrile reaction products by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are purifying 6-Chloro-2-methylpyrimidine-4-carbonitrile using column chromatography. The content is structured to address specific experimental challenges through a troubleshooting guide and frequently asked questions, grounded in established scientific principles.

Analysis of the Target Molecule: this compound

Understanding the physicochemical properties of the target molecule is critical for designing a successful purification strategy.

  • Structure: The molecule contains a pyrimidine ring, which has basic nitrogen atoms. It is substituted with a chloro group (electron-withdrawing), a methyl group (weakly electron-donating), and a nitrile group (-C≡N), which is polar and electron-withdrawing.

  • Polarity: The combination of the polar nitrile group and the heterocyclic pyrimidine ring makes the molecule moderately polar.

  • Chemical Stability: The pyrimidine nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, potentially leading to poor separation, peak tailing, or irreversible adsorption. Furthermore, some substituted chloropyrimidines can be unstable on silica gel, risking decomposition during purification.[1][2]

PropertyValueSource
Molecular Formula C₆H₄ClN₃[3]
Molecular Weight 153.56 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Polarity Moderately PolarInferred from structure

Troubleshooting Guide: Column Chromatography Issues

This section addresses common problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Question 1: My product is streaking badly on the TLC plate and seems to be degrading during the column run. What is happening and how can I fix it?

Answer: This is a classic sign of compound instability on the stationary phase. The acidic nature of standard silica gel is likely the culprit. The lone pairs on the pyrimidine nitrogen atoms can interact strongly with acidic silanol groups, catalyzing degradation or causing irreversible adsorption, which manifests as streaking.[2] Some complex pyrimidine mixtures have been noted to be unpurifiable by standard column chromatography due to instability.[1]

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be achieved by preparing a slurry of the silica gel in your chosen eluent and adding 0.5-1% triethylamine (NEt₃) or ammonia solution. This neutralizes the most acidic sites, minimizing unwanted interactions.[5]

  • Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): An excellent choice for acid-sensitive or basic compounds.

    • Florisil: A milder, neutral magnesium silicate adsorbent that can be effective for moderately polar compounds.[5]

  • Perform a Stability Test: Before committing to a large-scale column, perform a simple 2D TLC test. Spot your crude product on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear or the original spot streaks towards the baseline, your compound is unstable on silica.[2]

Question 2: I can't get good separation between my product and a closely-running impurity. How can I improve the resolution?

Answer: Poor resolution means the selectivity of your chromatographic system is not optimized for this specific separation. The key is to modify the mobile phase to exploit subtle differences in the polarity and functional groups of your product and the impurity.

Solutions:

  • Systematic Solvent System Screening (TLC): Do not rely on a single solvent system. The goal of TLC for column chromatography is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[6]

    • Common Systems: Start with standard binary mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Vary Polarity: If Hexane/EtOAc (1:1) gives an Rf of 0.6, try increasing the non-polar component (e.g., 2:1 or 3:1 Hexane/EtOAc) to lower the Rf and improve separation from less polar impurities.

    • Change Solvent Selectivity: If varying polarity doesn't work, switch one of the solvents. For example, replace Ethyl Acetate with Diethyl Ether or Dichloromethane with Toluene. Different solvents interact differently with your compounds and the stationary phase, which can dramatically alter the separation.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run. This keeps the early-eluting non-polar impurities moving quickly in sharp bands and provides more "eluting power" later to push your more polar product off the column, often with better resolution from nearby impurities.[2]

Question 3: My product is eluting as a very broad band or with a significant "tail." What causes this and what's the fix?

Answer: Peak tailing is typically caused by non-ideal interactions between the analyte and the stationary phase, often due to the presence of highly active sites (like acidic silanols) that bind the compound too strongly.[5] For a basic compound like a pyrimidine derivative, this is a very common issue on silica gel.

Solutions:

  • Add a Mobile Phase Modifier: As with degradation issues, adding a small amount (0.1-1%) of a competitive base like triethylamine or pyridine to your eluent is highly effective.[7] These modifiers will bind to the highly active acidic sites on the silica, preventing your product from interacting too strongly and allowing it to elute in a sharper, more symmetrical band.

  • Check Sample Loading: Dissolve your crude product in the minimum amount of solvent, preferably the eluent itself or a slightly more polar solvent.[8] Using too much solvent or a solvent that is much stronger than the mobile phase will cause the initial band to broaden significantly, leading to poor separation from the start. If your compound has poor solubility, consider "dry loading" (see FAQ 3).

  • Avoid Column Overloading: Using too much crude material for the amount of silica will saturate the stationary phase, exceeding its capacity to separate effectively and leading to broad, overlapping peaks. A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1, and often 50:1 or 100:1 for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound? For most applications, standard silica gel (60 Å, 230-400 mesh) is the starting point due to its versatility and cost-effectiveness.[9] However, given the basic pyrimidine core, silica gel deactivated with triethylamine is often a superior choice to prevent tailing and potential degradation.[5] If instability persists, neutral alumina is the next best alternative.

Q2: How do I properly choose and develop a solvent system using TLC? The process is iterative and aims to find a mobile phase that provides an Rf value between 0.2 and 0.3 for your target compound.[6]

  • Start Simple: Begin with a 1:1 mixture of a non-polar solvent (Hexane or Pentane) and a moderately polar solvent (Ethyl Acetate or Diethyl Ether).

  • Spotting: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). On a TLC plate, spot the starting material, the crude mixture, and a "co-spot" containing both.

  • Develop and Visualize: Place the TLC plate in a chamber containing your chosen solvent. Let the solvent front travel about 90% of the way up the plate.[6] Visualize the spots using a UV lamp (since the pyrimidine ring is UV-active).

  • Adjust and Repeat:

    • Rf too high (>0.4): Your eluent is too polar. Increase the proportion of the non-polar solvent.

    • Rf too low (<0.15): Your eluent is not polar enough. Increase the proportion of the polar solvent.

    • Streaking: Your sample may be too concentrated, or it could be interacting too strongly with the silica. Try diluting the sample or adding 0.5% triethylamine to the TLC developing solvent.

Q3: What is "dry loading" and when is it preferable to "wet loading"? Dry loading is a sample application technique used when a compound is not very soluble in the column's mobile phase or when the highest possible resolution is needed.

  • Wet Loading: The compound is dissolved in a small amount of solvent and pipetted directly onto the top of the column bed. This is fast but can cause band broadening if done improperly.[8]

  • Dry Loading: The crude product is dissolved in a suitable volatile solvent (like DCM or acetone), and a small amount of silica gel (or another inert adsorbent like Celite) is added to the solution. The solvent is then completely removed under reduced pressure to yield a dry, free-flowing powder of the crude product adsorbed onto the silica. This powder is then carefully added to the top of the packed column. This ensures the sample is introduced as a very narrow, uniform band, which is ideal for difficult separations.

Q4: How can I efficiently identify and combine the correct fractions after the column? Use TLC to analyze the fractions. Spot every second or third fraction onto a single TLC plate. For comparison, also spot your crude mixture and a pure reference standard if available. Develop the plate and visualize under UV light. Fractions that show a single spot at the correct Rf value for your product can be combined. Fractions that are mixed with impurities should be kept separate for potential re-purification.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the logical steps from crude product to pure compound.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. Develop TLC Method (Aim for Rf ≈ 0.2-0.3) Pack 2. Pack Column (Slurry pack with non-polar solvent) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions via TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common purification problems.

G Start Problem Observed During Chromatography Streaking Streaking or Degradation? Start->Streaking PoorSep Poor Separation? Start->PoorSep Tailing Broad Peaks or Tailing? Start->Tailing Sol1 Use Deactivated Silica (add NEt3) or Switch to Alumina Streaking->Sol1 Yes Sol2 Re-optimize Solvent on TLC (new solvents or gradient) PoorSep->Sol2 Yes Sol3 Add Modifier (0.5% NEt3) to Eluent & Check Sample Loading Tailing->Sol3 Yes

Caption: Decision tree for troubleshooting common chromatography issues.

Experimental Protocols

Protocol 1: Standard Flash Chromatography on Deactivated Silica Gel

This protocol is recommended as the primary approach for purifying this compound.

1. Preparation of Deactivated Eluent and Silica Slurry:

  • Based on prior TLC analysis, prepare the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
  • To this solvent mixture, add triethylamine (NEt₃) to a final concentration of 0.5% v/v. This is your "deactivated eluent."
  • In a beaker, measure the required amount of silica gel (e.g., 50g for 1g of crude product).
  • Add the deactivated eluent to the silica gel to form a smooth, pourable slurry.

2. Column Packing:

  • Secure a glass column vertically. Ensure the stopcock is closed and a small plug of cotton or glass wool is at the bottom.
  • Add a small layer of sand (approx. 1 cm).
  • Pour the silica slurry into the column. Use a funnel to guide the slurry. Tap the side of the column gently to help the silica pack evenly.
  • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry. The goal is a uniform, crack-free packed bed.
  • Add another thin layer of sand on top of the packed silica to protect the surface.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product (e.g., 1g) in a minimum of dichloromethane.
  • Add 2-3g of silica gel to this solution.
  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
  • Carefully layer this powder onto the sand at the top of your packed column.

4. Elution and Fraction Collection:

  • Carefully add the deactivated eluent to the column.
  • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (flash chromatography). A flow rate of about 2 inches/minute is a good target.
  • Begin collecting fractions in test tubes or vials immediately.
  • Continuously monitor the separation by collecting small samples from the eluting liquid and spotting them on a TLC plate.

5. Analysis:

  • Analyze the collected fractions by TLC as described in the FAQs.
  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified this compound.

References

  • Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, vii, 0-0. [Link]

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. [Link]

  • National Institutes of Health (NIH). Enzyme stabilization and immobilization by sol-gel entrapment. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Quora. (2024). How does silica gel contribute to the success of column chromatography?[Link]

  • National Institutes of Health (NIH). (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]

  • YouTube. (2024). HPLC problems with very polar molecules. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • Reddit. (2025). why is my product stuck on the silica during columning. [Link]

  • National Institutes of Health (NIH). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. [Link]

  • Google Patents.
  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

Sources

Technical Support Center: Nucleophilic Substitution on 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists working with 6-Chloro-2-methylpyrimidine-4-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic aromatic substitution (SNAr) reactions on this versatile building block. The pyrimidine core is a privileged structure in medicinal chemistry, and successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2] This document leverages established mechanistic principles and field-proven strategies to help you overcome common experimental hurdles.

The chlorine at the C6 position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the C4-carbonitrile group. This makes SNAr a powerful and widely used method for introducing diverse functionalities.[3][4] However, like any chemical transformation, it is not without its challenges. This guide will walk you through diagnosing and solving the most common issues.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction shows no or very low conversion of the starting material. What are the likely causes and how can I fix it?

Low reactivity is a common frustration. The issue typically stems from one or more of the following factors: insufficient activation of the electrophile or nucleophile, or suboptimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring.

    • Solution: If using a neutral nucleophile like an alcohol or a primary/secondary amine, the addition of a suitable base is crucial. The base deprotonates the nucleophile, generating a more potent anionic species (e.g., an alkoxide or an amide anion), or acts as an acid scavenger for reactions that produce HCl.[5] For weak nucleophiles, consider stronger, non-nucleophilic bases like DBU or KHMDS over weaker inorganic bases like K₂CO₃.

  • Poor Solvent Choice: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).[6][7]

    • Solution: Employ polar aprotic solvents such as DMF, DMSO, NMP, or DMAc. These solvents excel at solvating the counter-ion of the nucleophile, leaving a more "naked" and reactive anion.[5][6] Protic solvents like ethanol or water can solvate the nucleophile itself, blunting its reactivity, and may even compete as nucleophiles, leading to undesired side products.[8]

  • Inadequate Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier.

    • Solution: If your reaction is sluggish at room temperature, gradually increase the heat. Start with 50-60 °C and monitor by TLC or LC-MS. Many reactions on chloropyrimidines proceed well between 80-120 °C. Be aware that excessive heat can lead to degradation or side reactions.

  • Poor Quality of Reagents: Starting materials or reagents may be degraded or contain inhibitors.

    • Solution: Verify the purity of your this compound and the nucleophile using techniques like NMR or melting point analysis. Ensure your solvents are anhydrous, as water can hydrolyze the starting material or react with strong bases.

Question 2: My reaction is messy, showing multiple spots on TLC. What are the common side reactions and how can I minimize them?

Impurity generation often points to side reactions involving the starting material, nucleophile, or solvent.

Potential Causes & Recommended Solutions:

  • Hydrolysis of the Nitrile Group: The carbonitrile group can be sensitive to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, converting it to an amide or a carboxylic acid.[9][10][11][12]

    • Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. If possible, opt for non-aqueous workup procedures. If strong basic conditions are unavoidable, minimize reaction time and temperature.[13]

  • Reaction with Solvent: As mentioned, protic solvents (alcohols, water) can act as competing nucleophiles, leading to the formation of alkoxy or hydroxy pyrimidines.[8]

    • Solution: Strictly use anhydrous polar aprotic solvents. If your nucleophile is a salt (e.g., hydrochloride), ensure it is neutralized and dried before addition, or use an extra equivalent of base to compensate.

  • Di-amination or Over-reaction: While the substrate has only one leaving group, impurities can arise from the nucleophile itself (e.g., self-condensation) or complex degradation pathways.

    • Solution: Maintain an inert atmosphere (N₂ or Argon) to prevent oxidative side reactions. Control the stoichiometry carefully, typically using a slight excess (1.1-1.5 equivalents) of the nucleophile. Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision tree for addressing common reaction failures.

TroubleshootingWorkflow start Reaction Failed or Impure check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion < 20% Conversion messy_reaction Messy Reaction / Multiple Spots check_conversion->messy_reaction > 20% Conversion + Impurities cause_low Potential Causes low_conversion->cause_low cause_messy Potential Causes messy_reaction->cause_messy sol_temp Increase Temperature (e.g., 80-120 °C) cause_low->sol_temp Temp? sol_solvent Switch to Polar Aprotic Solvent (DMF, DMSO, NMP) cause_low->sol_solvent Solvent? sol_base Use Stronger Base (e.g., NaH, DBU, Cs₂CO₃) cause_low->sol_base Base/Nucleophile? sol_reagent Verify Reagent Purity (NMR, Anhydrous) cause_low->sol_reagent Reagents? sol_nitrile Reduce Temp / Use Milder Base to prevent Nitrile Hydrolysis cause_messy->sol_nitrile Nitrile Hydrolysis? sol_solvent_side Use Anhydrous Solvent under Inert Atmosphere (N₂/Ar) cause_messy->sol_solvent_side Solvent Reaction? sol_stoich Control Stoichiometry (1.1-1.5 eq. Nucleophile) cause_messy->sol_stoich Stoichiometry? sol_monitor Monitor Closely & Quench Promptly at Completion cause_messy->sol_monitor Degradation?

Caption: A decision tree for troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose conditions to start with for an amine nucleophile?

For a typical primary or secondary amine, a good starting point is to use 1.2 equivalents of the amine with 1.5-2.0 equivalents of a mild inorganic base like K₂CO₃ or Cs₂CO₃ in DMF or DMSO. Start the reaction at room temperature and gently heat to 80 °C if the reaction is slow.

ParameterRecommended Starting ConditionRationale
Nucleophile 1.1 - 1.5 equivalentsEnsures complete consumption of the limiting reagent without excessive side reactions.
Base 1.5 - 2.0 equivalents K₂CO₃ or DIPEAK₂CO₃ is a solid base suitable for many reactions. DIPEA is a soluble organic base useful for scavenging HCl.
Solvent DMF, DMSO, or NMPPolar aprotic solvents facilitate the SNAr mechanism.[5][6]
Temperature 25 °C to 100 °CStart at room temperature and heat as needed. Monitor for decomposition at higher temperatures.
Atmosphere Inert (N₂ or Argon)Prevents potential oxidative side reactions of electron-rich amines or the final product.

Q2: Can I use an alcohol or thiol as a nucleophile?

Yes. Alcohols and thiols are excellent nucleophiles for this reaction, but they almost always require deprotonation with a strong base to form the corresponding alkoxide or thiolate.

  • For Alcohols: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF or DMF.

  • For Thiols: Thiols are more acidic and more nucleophilic than alcohols. A base like K₂CO₃ or triethylamine (TEA) is often sufficient to facilitate the reaction.

Q3: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 20-50% Ethyl Acetate in Hexanes). The product, with the nucleophile incorporated, should be more polar or less polar depending on the nucleophile, but will have a different Rf value. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the desired product and track the disappearance of the starting material.

Key Experimental Protocol: General Procedure for Amination

This protocol provides a representative workflow for reacting this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe, followed by the amine nucleophile.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, heat the mixture to 80 °C. Continue heating until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

References

  • Navuluri, C. et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626–4630. [Link]

  • Rojas, R. et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(15), 4435. [Link]

  • Cottet, F. et al. (2003). SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid. Semantic Scholar. [Link]

  • Taylor, M. S. et al. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Singh, R. et al. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • den Hertog, H. J. & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

  • Al-Benna, S. et al. (2018). Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles. Chemical Communications. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

  • Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. ACS. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • De Rosa, M. et al. (2008). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]

  • Longdom Publishing. (n.d.). Short Notes on Nucleophilic Aromatic Substitution. Organic Chemistry: Current Research. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Organic Chemistry Tutor. (2021). Electrophilic Substitution in Heterocycles is EASY! YouTube. [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]

  • De Rosa, M. et al. (2008). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Amination Reactions with 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amination reactions involving 6-Chloro-2-methylpyrimidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and improve the yield and purity of your target aminopyrimidine derivatives.

Introduction: The Chemistry of Aminating this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active molecules. The pyrimidine ring is electron-deficient, and this effect is significantly enhanced by the presence of the strongly electron-withdrawing carbonitrile group at the C4 position. This electronic feature makes the C6 position, bearing the chloro leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr).

The primary mechanism for the amination of this substrate is the SNAr pathway. In some cases, particularly with less nucleophilic amines or for specific applications requiring milder conditions, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative. Understanding the interplay of the substrate, nucleophile, solvent, base, and temperature is critical to achieving high yields and minimizing side products.

Troubleshooting Guide

This section addresses common problems encountered during the amination of this compound in a question-and-answer format.

Problem: Low or No Yield of the Desired Aminated Product

Q1: I am getting a low yield or no reaction at all. What are the likely causes and how can I improve my yield?

A1: Low or no yield in the amination of this compound can stem from several factors. Let's break down the potential issues and their solutions:

  • Inadequate Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr):

    • Temperature: The SNAr reaction often requires heating. If you are running the reaction at room temperature, consider increasing the temperature. A good starting point is 80-100 °C.[1] Microwave irradiation can also be a very effective way to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[2]

    • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMAc, or DMSO are generally good choices as they can stabilize the charged intermediate in the SNAr mechanism. Alcohols like ethanol or isopropanol can also be used, but be mindful of potential side reactions (see "Side Products" section below).[3] In some cases, greener solvents like polyethylene glycol (PEG-400) have been shown to be highly effective.[4]

    • Base: A base is necessary to neutralize the HCl generated during the reaction. A common issue is using a base that is too weak or not soluble in the reaction medium. For SNAr, inorganic bases like K₂CO₃, Cs₂CO₃, or a mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often effective. The choice of base can be critical and may require screening.

  • Issues with the Amine Nucleophile:

    • Nucleophilicity: Weakly nucleophilic amines, such as anilines with strong electron-withdrawing groups, may react slowly or not at all under standard SNAr conditions. For these challenging substrates, switching to a Buchwald-Hartwig amination protocol is often necessary.

    • Steric Hindrance: Highly sterically hindered amines may also exhibit lower reactivity. Increasing the reaction temperature or switching to a catalytic method can help overcome this.

  • Considering a Catalytic Approach: Buchwald-Hartwig Amination:

    • For unreactive amines, the Buchwald-Hartwig amination is a powerful alternative.[5] This palladium-catalyzed cross-coupling reaction can form C-N bonds under milder conditions than might be required for a difficult SNAr.

    • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, RuPhos, BINAP) is critical and highly dependent on the specific amine and substrate. A thorough literature search for similar couplings is recommended to select an appropriate catalyst system.[6]

    • Base: Stronger, non-nucleophilic bases are typically used in Buchwald-Hartwig reactions, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). However, these strong bases can be incompatible with sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used with appropriate ligand systems for substrates with base-sensitive functionalities.

Problem: Significant Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. What are they likely to be, and how can I minimize their formation?

A2: Side product formation is a common challenge. Here are the most likely culprits and how to address them:

  • Solvolysis Products: If you are using an alcohol (e.g., ethanol, methanol) as a solvent, it can act as a nucleophile and compete with your amine, leading to the formation of an ether byproduct.

    • Solution:

      • Switch to a polar aprotic solvent like DMF, DMSO, or dioxane.

      • If an alcohol is the required solvent, try lowering the reaction temperature and extending the reaction time.

      • Using a non-nucleophilic base can also help minimize this side reaction.

  • Hydrolysis of the Nitrile Group: The carbonitrile group is generally stable under many reaction conditions. However, under harsh basic or acidic conditions, especially at elevated temperatures for prolonged periods, it can be susceptible to hydrolysis, first to an amide and then potentially to a carboxylic acid.

    • Solution:

      • Avoid excessively strong bases or acids if possible.

      • Keep reaction times to the minimum required for the consumption of the starting material.

      • If hydrolysis is a persistent issue, consider protecting the nitrile group, although this adds extra steps to your synthesis.

  • Di-amination or Other Reactions at the Pyrimidine Ring: While less common for this specific substrate with only one leaving group, in related systems with multiple halogens, di-substitution can be an issue. It is also possible for the amine to react at other positions on the ring under certain conditions, though this is less likely given the electronics of the substrate.

    • Solution:

      • Use a stoichiometric amount of the amine (or a slight excess, e.g., 1.1 equivalents).

      • Control the reaction temperature carefully.

Problem: Difficulty in Product Purification

Q3: I am having trouble purifying my final product. What are some effective purification strategies?

A3: Purifying your aminated pyrimidine derivative can sometimes be challenging due to the presence of unreacted starting materials, side products, or residual catalyst.

  • Initial Work-up: A standard aqueous work-up is often a good first step. If your product is sufficiently non-polar, you can dilute the reaction mixture with water and extract your product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water.

  • Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying these types of compounds.

    • Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to elute your product. A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.

    • TLC Analysis: Before running the column, always perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent way to obtain highly pure material.

    • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the amination of this compound?

A1: The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr). This is a two-step process:

  • Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom at the C6 position of the pyrimidine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrile group and the ring nitrogens.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion (leaving group), yielding the final aminated product.

SNAr_Mechanism

Q2: Is a palladium catalyst always necessary for this reaction?

A2: No, a palladium catalyst is not always necessary. Due to the highly activated nature of the pyrimidine ring, many amination reactions on this substrate proceed efficiently via the SNAr mechanism without a catalyst.[7] A palladium-catalyzed Buchwald-Hartwig amination is typically reserved for cases where the amine is a poor nucleophile (e.g., electron-deficient anilines) or when very mild reaction conditions are required to preserve sensitive functional groups.

Q3: What are some good starting conditions for a screening reaction?

A3: For a general screening reaction using a primary or secondary aliphatic amine, a good starting point would be:

  • Reactants: 1.0 eq. of this compound, 1.2 eq. of the amine.

  • Base: 2.0 eq. of K₂CO₃.

  • Solvent: DMF or DMSO.

  • Temperature: 80-100 °C.

  • Time: Monitor by TLC or LC-MS for 4-12 hours.

Q4: How does the nature of the amine (primary vs. secondary, aliphatic vs. aromatic) affect the reaction?

A4: The nature of the amine has a significant impact on its reactivity:

  • Aliphatic vs. Aromatic: Aliphatic amines are generally more nucleophilic and will react more readily in SNAr reactions than aromatic amines (anilines).

  • Primary vs. Secondary: Primary and secondary aliphatic amines are both good nucleophiles. In some cases, secondary amines can react faster due to their slightly higher basicity and the Thorpe-Ingold effect, but both are generally effective.

  • Electron-donating vs. Electron-withdrawing groups: For anilines, electron-donating groups on the aromatic ring will increase the nucleophilicity of the amine and accelerate the reaction. Conversely, electron-withdrawing groups will decrease nucleophilicity and may necessitate harsher SNAr conditions or a switch to a Buchwald-Hartwig protocol.

Q5: What are the key safety considerations when working with this compound?

  • Safety glasses or goggles.

  • Chemical-resistant gloves.

  • A lab coat.

  • Work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for any chemical before use.

Experimental Protocols

Protocol 1: General Procedure for SNAr Amination

This protocol is a general starting point and may require optimization for specific amines.

  • To a reaction vial, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a polar aprotic solvent such as DMF or DMSO (to make a 0.1-0.5 M solution).

  • Seal the vial and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is suitable for less reactive amines.

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.).

  • Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Add a dry, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Data Summary

The following table provides a qualitative summary of expected reactivity and recommended conditions based on the amine type. Specific yields will be highly dependent on the exact substrate and optimized conditions.

Amine TypeRelative Reactivity (SNAr)Recommended ApproachKey Considerations
Primary AliphaticHighSNArGenerally straightforward. Monitor for potential di-alkylation if excess amine is used.
Secondary AliphaticHighSNArTypically fast reactions.
Primary Aromatic (Aniline)Moderate to LowSNAr or Buchwald-HartwigReactivity depends on substituents. Electron-rich anilines may work well with SNAr at higher temperatures.
Secondary AromaticLowBuchwald-HartwigOften requires catalytic conditions for good yields.

Visualizations

troubleshooting_workflow

References

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  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 20, 2026, from [Link]

  • Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - ResearchGate. (2025, August 9). Retrieved January 20, 2026, from [Link]

  • (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2025, August 9). Retrieved January 20, 2026, from [Link]

  • Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties | ACS Omega. (2019, December 31). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 20, 2026, from [Link]

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Technical Support Center: Solvent and Base Selection for Reactions Involving 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-2-methylpyrimidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile heterocyclic building block.

Introduction: Understanding the Reactivity of this compound

This compound is a highly activated heteroaromatic compound. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the strong electron-withdrawing effect of the nitrile group (-CN) at the C4 position. This electronic arrangement makes the carbon atom at the C6 position, bonded to the chlorine, exceptionally electrophilic and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom serves as a good leaving group in these reactions, making the compound an excellent scaffold for introducing a wide variety of nucleophiles.

The dominant reaction mechanism is the two-step SNAr addition-elimination pathway.[1][2][3] This process involves the initial attack of a nucleophile on the electron-deficient C6 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and it is significantly enhanced by the electron-withdrawing nitrile group and the ring nitrogen atoms.[1][2]

Frequently Asked Questions (FAQs)

General Reactivity

Q1: Why is the C6-chloro group the most reactive site on the molecule?

A1: The C6 position is the most reactive site for nucleophilic attack due to a convergence of electronic effects. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups through an inductive effect, significantly reducing the electron density of the ring carbons. This effect is most pronounced at the C2, C4, and C6 positions. The addition of a cyano group (-C≡N) at the C4 position further depletes electron density across the ring, especially at the para C6 position. This powerful combination of activating groups makes the C6 carbon highly electrophilic and primes the C-Cl bond for displacement by a wide range of nucleophiles.[4]

Q2: What is the typical mechanism for substitution reactions on this compound?

A2: The reaction proceeds almost exclusively via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Addition: A nucleophile attacks the electrophilic carbon at C6, forming a tetrahedral intermediate. The negative charge is delocalized across the pyrimidine ring and the nitrile group, forming a stable Meisenheimer complex.

  • Elimination: The chloride ion is eliminated as a leaving group, and the aromaticity of the pyrimidine ring is restored.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction.[3]

Caption: The SNAr mechanism on this compound.

Solvent Selection

Q3: What are the best general-purpose solvents for SNAr reactions with this substrate?

A3: Polar aprotic solvents are the top choice for SNAr reactions.[5][6] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are highly effective. These solvents excel at solvating the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the rate-limiting addition step.[7] The choice among them often depends on the required reaction temperature and the solubility of the reactants.

Q4: Can I use protic solvents like ethanol or water?

A4: While possible, using protic solvents requires caution. Alcohols (methanol, ethanol, isopropanol) can act as competing nucleophiles, leading to the formation of unwanted ether byproducts, especially at elevated temperatures or with stronger bases.[5] Water can also be a competing nucleophile, leading to the formation of the corresponding 6-hydroxypyrimidine derivative, particularly under harsh conditions.[8] However, for certain reactions, such as those with highly reactive amines, water can be a very effective and green solvent.[6][9] If using a protic solvent, it is crucial to monitor for side product formation.

Table 1: Common Solvents for SNAr Reactions
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Considerations
DMSO Polar Aprotic18947.2Excellent for a wide range of temperatures; can be difficult to remove.
DMF Polar Aprotic15336.7Good general-purpose solvent; can decompose at high temperatures.
Acetonitrile (MeCN) Polar Aprotic8237.5Lower boiling point, easier to remove; good for moderate temperatures.
THF Polar Aprotic (Ethereal)667.6Less polar, but can be effective; lower boiling point.[10]
Isopropanol (IPA) Polar Protic8219.9Can act as a competing nucleophile; useful in some amine substitutions.[5]
Toluene Nonpolar1112.4Generally slow reaction rates unless a phase-transfer catalyst is used.[5]
Base Selection

Q5: What is the role of the base in these reactions?

A5: The primary role of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity.[11] For example, when using an alcohol (R-OH) or a secondary amine (R₂NH) as a nucleophile, a base is required to generate the more potent nucleophilic species, the alkoxide (R-O⁻) or the amide anion (R₂N⁻). The choice of base is critical to ensure efficient deprotonation without causing unwanted side reactions.

Q6: How do I choose the right base for my nucleophile?

A6: The key is to match the strength of the base to the acidity (pKa) of the nucleophile.

  • For weakly acidic nucleophiles (e.g., phenols, primary/secondary amines, pKa ~10-18): A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, though they are generally weaker.[12]

  • For very weakly acidic nucleophiles (e.g., aliphatic alcohols, pKa ~16-19): A stronger base is required for complete deprotonation. Sodium hydride (NaH) is a common choice. It is a non-nucleophilic, strong base that deprotonates the alcohol irreversibly, producing hydrogen gas.

  • When using anionic nucleophiles (e.g., sodium azide, sodium cyanide): No additional base is required as the nucleophile is already in its active, deprotonated form.

It is crucial to use a non-nucleophilic base to avoid its direct reaction with the substrate.[11]

Table 2: Common Bases for SNAr Reactions
BaseAbbreviationpKa of Conjugate AcidTypeKey Considerations
Potassium CarbonateK₂CO₃10.3Inorganic, WeakInexpensive, effective for many amines and phenols, easy to remove.
Cesium CarbonateCs₂CO₃10.3Inorganic, WeakMore soluble than K₂CO₃, often leads to faster reactions.
Sodium HydrideNaH~36Strong, Non-nucleophilicUsed for deprotonating alcohols; requires anhydrous conditions.
TriethylamineEt₃N10.7Organic, WeakLiquid, easy to handle; can be difficult to remove.
DIPEADIPEA11.0Organic, Weak, HinderedNon-nucleophilic due to steric bulk; useful when nucleophile is sensitive.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound.

Sources

Technical Support Center: Managing the Solubility of 6-Chloro-2-methylpyrimidine-4-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the solubility of 6-Chloro-2-methylpyrimidine-4-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of working with these compounds. Our focus is on providing practical, scientifically-grounded solutions to common solubility issues encountered during experimentation.

I. Understanding the Solubility Profile of Pyrimidine Derivatives

Pyrimidine-based compounds, including this compound, are a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Their unique chemical structure allows for diverse biological activities.[4] However, the planarity of the pyrimidine ring can contribute to strong crystal lattice energy, often leading to poor aqueous solubility.[5] While many derivatives are readily soluble in organic solvents like dimethyl sulfoxide (DMSO), their limited water solubility can pose significant challenges for biological assays and formulation development.[6]

This guide will walk you through a systematic approach to understanding and managing the solubility of your specific this compound derivative.

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses common problems encountered when working with this compound derivatives, presented in a question-and-answer format to directly tackle your experimental hurdles.

Question: My compound, a this compound derivative, won't dissolve in my aqueous buffer. What should I do first?

Answer: Low aqueous solubility is a common characteristic of pyrimidine derivatives.[6] The first step is to prepare a concentrated stock solution in an appropriate organic solvent.

Recommended Initial Steps:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of pyrimidine derivatives due to its high solvating power.[6] Other potential organic solvents include dimethylformamide (DMF), ethanol, methanol, and acetonitrile.[7]

  • Prepare a high-concentration stock solution: Dissolve your compound in the chosen organic solvent to create a concentrated stock, for example, 10 mM or 20 mM.

  • Serial dilution into aqueous buffer: Perform serial dilutions of your organic stock solution into your aqueous buffer to achieve the desired final concentration for your experiment. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

dot

A Compound Powder B Add Organic Solvent (e.g., DMSO) A->B Dissolve C High-Concentration Stock Solution B->C D Serially Dilute into Aqueous Buffer C->D E Final Working Solution D->E

Caption: Initial workflow for preparing an aqueous solution.

Question: I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution into an aqueous medium is a classic sign of a compound with low aqueous solubility. This happens because the compound is highly soluble in the organic stock but crashes out when the solvent environment becomes predominantly aqueous.

Troubleshooting Strategies for Precipitation:

  • Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.

  • Optimize the organic solvent percentage: While it's best to keep the final concentration of organic solvents low in biological assays (typically <1%), a slightly higher percentage (e.g., 0.5-1%) might be necessary to maintain solubility. However, be mindful of potential solvent effects on your experimental system.[7]

  • Utilize a co-solvent system: A mixture of solvents can sometimes enhance solubility more effectively than a single solvent.[8] For example, a stock solution in a mixture of DMSO and ethanol might improve solubility upon aqueous dilution.

  • pH Adjustment: The solubility of pyrimidine derivatives with ionizable groups can be highly dependent on pH.[4]

    • If your compound has a basic functional group, decreasing the pH of your aqueous buffer (making it more acidic) can increase solubility by forming a more soluble salt.

    • Conversely, if your compound has an acidic functional group, increasing the pH (making it more basic) can improve solubility.

  • Gentle warming: In some cases, gently warming the solution can help dissolve the compound. However, be cautious as excessive heat can degrade your compound. Always check the compound's stability at elevated temperatures.

dot

A Precipitation Observed B Lower Final Concentration A->B C Adjust Organic Solvent % A->C D pH Modification A->D E Gentle Warming A->E F Soluble Compound B->F C->F D->F E->F

Caption: Troubleshooting precipitation upon aqueous dilution.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the solubility of this compound derivatives.

Q1: What is the expected aqueous solubility of this compound?

Q2: How does the chemical structure of my derivative affect its solubility?

A2: The substituents on the pyrimidine ring play a crucial role in determining solubility.

  • Polar functional groups: The introduction of polar groups (e.g., -OH, -NH2, -COOH) can increase aqueous solubility by enhancing hydrogen bonding with water.

  • Non-polar functional groups: The addition of non-polar or lipophilic groups will generally decrease aqueous solubility.

  • Molecular planarity and symmetry: Disrupting the planarity and symmetry of the molecule can sometimes improve solubility by reducing the crystal lattice energy.[5][9]

Q3: How does temperature affect the solubility of these compounds?

A3: For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[10] However, the extent of this effect varies for each compound. It's important to note that while heating can improve solubility, it may also accelerate degradation.

Q4: Are there any formulation strategies I can use to improve the aqueous solubility for in vivo studies?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds for in vivo applications:

  • Co-solvents: Using a mixture of water-miscible solvents can increase solubility.[8]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[6]

  • Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.

  • Lipid-based formulations: For highly lipophilic compounds, formulating them in lipids, oils, or surfactants can improve oral absorption.[8]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and dissolution rate.

IV. Experimental Protocols

Protocol 1: Determining Kinetic Aqueous Solubility

This protocol provides a general method for estimating the aqueous solubility of your compound.

Materials:

  • Your this compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plate

  • Plate reader capable of measuring absorbance or a suitable analytical method like HPLC

Procedure:

  • Prepare a 10 mM stock solution of your compound in DMSO.

  • In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Mix well and incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the absorbance at a wavelength where the compound absorbs, or analyze the concentration in the supernatant by HPLC after centrifugation.

  • The highest concentration at which no precipitation is observed is the kinetic aqueous solubility.

Parameter Description
Stock Solvent 100% DMSO
Aqueous Buffer PBS, pH 7.4
Final DMSO % Typically ≤ 1%
Incubation Time 1-2 hours
Detection Method UV-Vis Spectroscopy or HPLC

Protocol 2: pH-Dependent Solubility Assessment

Materials:

  • Your this compound derivative

  • DMSO

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a concentrated stock solution of your compound in DMSO.

  • Add an excess amount of your solid compound to separate vials, each containing a different pH buffer.

  • Shake or agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter or centrifuge the samples to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method like HPLC.

  • Plot the solubility as a function of pH.

dot

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result A Excess Solid Compound B Add Buffers of Varying pH A->B C Equilibrate (24-48h) B->C D Filter/Centrifuge C->D E Quantify Supernatant (HPLC) D->E F Plot Solubility vs. pH E->F

Caption: Workflow for assessing pH-dependent solubility.

V. References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [https://www.researchgate.net/publication/366669911_Synthetic_Strategies_for_Improving_Solubility_Optimization_of_Novel_Pyrazolo15-a]pyrimidine_CFTR_Activator_That_Ameliorates_Dry_Eye_Disease]([Link])

  • 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754. PubChem. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Preprints.org. [Link]

  • Preparation of pyrimidine derivatives. ResearchGate. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4. Chemsrc. [Link]

  • Heterocycles in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. [Link]

  • 2-Chloro-6-methylpyrimidine-4-carbonitrile. Chem-Space. [Link]

  • 6-Chloro-4-hydroxy-2-methylpyrimidine, 97%. Fisher Scientific. [Link]

  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. ResearchGate. [Link]

  • Solvent Miscibility Table. [Link]

  • Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. PubMed. [Link]

  • 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. PubChem. [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Researcher's Guide to Comparative ¹H and ¹³C NMR Analysis of 6-Chloro-2-methylpyrimidine-4-carbonitrile and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyrimidine derivatives stand out as critical scaffolds due to their wide-ranging biological activities.[1] The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structures of starting materials, intermediates, and final products.[1] This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-2-methylpyrimidine-4-carbonitrile and its potential reaction products, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of NMR in Reaction Monitoring

Real-time monitoring of chemical reactions provides unparalleled insight into reaction mechanisms and kinetics.[2] Among various analytical techniques, NMR spectroscopy is unique in its capacity to simultaneously provide detailed information about chemical structure, speciation, and concentration.[2] For pyrimidine synthesis, techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are common for monitoring reaction progress. However, NMR is unparalleled for the definitive structural elucidation of intermediates and final products.[1] Modern advancements, including real-time 2D NMR techniques like ultrafast HSQC, enable the detection and characterization of even transient species.[1][3][4][5]

Spectral Analysis of the Starting Material: this compound

A thorough understanding of the NMR spectrum of the starting material is the foundation for analyzing reaction outcomes. The structure of this compound presents distinct spectroscopic features.

¹H NMR Spectrum: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl group (CH ₃) and a singlet for the lone aromatic proton (H-5).

  • C-CH₃: This signal will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

  • H-5: The proton at the 5-position will also be a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent nitrile and chloro groups.

¹³C NMR Spectrum: The carbon NMR spectrum will provide a more detailed fingerprint of the molecule.

  • C-CH₃: The methyl carbon will resonate at the highest field (lowest ppm value).

  • C-CN: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.

  • Aromatic Carbons (C-2, C-4, C-5, C-6): The four carbons of the pyrimidine ring will exhibit distinct chemical shifts based on their electronic environment. The carbons directly attached to electronegative atoms (Cl and N) will be the most deshielded (highest ppm values).

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale
-CH₃~2.5 - 2.8~20 - 25Aliphatic methyl group attached to an aromatic ring.
H-5~7.5 - 8.0~110 - 120Aromatic proton deshielded by adjacent electron-withdrawing groups.
-CN-~115 - 120Characteristic chemical shift for a nitrile carbon.
C-2-~160 - 165Influenced by two adjacent nitrogen atoms.
C-4-~155 - 160Attached to a nitrogen and adjacent to the nitrile group.
C-6-~165 - 170Attached to a nitrogen and the chlorine atom, leading to significant deshielding.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Comparative Analysis of Potential Reaction Products

The reactivity of this compound is primarily centered around the chloro and nitrile functionalities. Nucleophilic aromatic substitution (SNA) at the C-6 position is a common transformation.[6] Below, we compare the expected NMR spectral changes for several potential reaction products.

In this reaction, the chlorine at C-6 is displaced by an amino group.

Expected Spectral Changes:

  • ¹H NMR:

    • The appearance of a new broad signal corresponding to the -NH ₂ protons. The integration of this peak will be 2H.

    • The chemical shift of H-5 is likely to shift upfield due to the electron-donating nature of the amino group compared to the chloro group.

  • ¹³C NMR:

    • A significant upfield shift for C-6, as the amino group is less electronegative than chlorine.

    • Minor shifts for the other ring carbons.

Here, the chloro group is replaced by a methoxy group.

Expected Spectral Changes:

  • ¹H NMR:

    • A new singlet integrating to 3H will appear for the -OCH ₃ protons, typically in the range of 3.8-4.2 ppm.

    • The H-5 proton will likely experience an upfield shift.

  • ¹³C NMR:

    • A new peak around 55-60 ppm for the methoxy carbon.

    • A significant upfield shift for C-6.

This product results from the displacement of the chloro group with a cyanide ion.

Expected Spectral Changes:

  • ¹H NMR:

    • The H-5 proton will likely shift downfield due to the strong electron-withdrawing effect of the second nitrile group.

  • ¹³C NMR:

    • The appearance of a second nitrile carbon signal.

    • A downfield shift for C-6.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
Starting Material ~2.7 (s, 3H, -CH₃), ~7.8 (s, 1H, H-5)~23 (-CH₃), ~117 (-CN), ~168 (C-6)
Product A ~2.6 (s, 3H, -CH₃), ~7.2 (s, 1H, H-5), ~6.5 (br s, 2H, -NH₂)~23 (-CH₃), ~118 (-CN), ~160 (C-6)
Product B ~2.6 (s, 3H, -CH₃), ~7.3 (s, 1H, H-5), ~4.0 (s, 3H, -OCH₃)~23 (-CH₃), ~57 (-OCH₃), ~117 (-CN), ~165 (C-6)
Product C ~2.8 (s, 3H, -CH₃), ~8.2 (s, 1H, H-5)~24 (-CH₃), ~115 & ~116 (-CN), ~150 (C-6)

Note: These are predicted values and serve as a guide for comparative analysis.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure accurate and reproducible results, the following step-by-step methodology is recommended.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the sample. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can be critical for resolving overlapping signals.[7] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm). For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.[8] d. Filter the solution into a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature. b. Tune and match the probe for the ¹H frequency. c. Acquire a standard 1D proton spectrum. Key parameters to optimize include:

  • Number of Scans (NS): Typically 8-16 scans are sufficient for good signal-to-noise.
  • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate. d. Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. e. Calibrate the chemical shift scale to the internal standard. f. Integrate all signals to determine the relative number of protons.

3. ¹³C NMR Acquisition: a. Tune and match the probe for the ¹³C frequency. b. Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet. c. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei. d. For further structural confirmation, consider acquiring DEPT (Distortionless Enhancement by Polarization Transfer) spectra (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[9]

4. 2D NMR Experiments (for complex structures or signal overlap): a. COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[9] b. HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[10] c. HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons.[10]

Visualizing Reaction Pathways and Analytical Workflow

Diagram 1: Reaction Pathway

A 6-Chloro-2-methylpyrimidine- 4-carbonitrile B Nucleophilic Substitution A->B C 6-Amino-2-methylpyrimidine- 4-carbonitrile B->C + NH₃ D 6-Methoxy-2-methylpyrimidine- 4-carbonitrile B->D + CH₃O⁻ E 2-Methylpyrimidine- 4,6-dicarbonitrile B->E + CN⁻ A Sample Preparation B 1D ¹H NMR A->B C 1D ¹³C NMR & DEPT B->C D 2D NMR (COSY, HSQC, HMBC) (if required) C->D Ambiguity? E Structure Elucidation C->E D->E

Caption: A streamlined workflow for comprehensive NMR analysis.

Conclusion

The strategic application of ¹H and ¹³C NMR spectroscopy is fundamental to the successful synthesis and characterization of novel pyrimidine-based compounds. By systematically comparing the spectral data of reaction mixtures to that of the starting material, researchers can confidently identify reaction products and intermediates. This guide provides a robust framework for the analysis of this compound and its derivatives, empowering scientists in their pursuit of new therapeutic agents. The combination of detailed experimental protocols, comparative data analysis, and clear visualization of workflows ensures both scientific integrity and practical utility.

References

  • Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PubMed Central. [Link]

  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy - The Weizmann Institute of Science - WIS Works. [Link]

  • Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy | Journal of the American Chemical Society. [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • Reaction Monitoring by NMR - YouTube. [Link]

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The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Chloro-2-methylpyrimidine-4-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and chemical research, the structural elucidation of novel compounds is a cornerstone of discovery. Among the vast array of heterocyclic compounds, pyrimidine derivatives hold a place of prominence due to their diverse biological activities. This guide offers an in-depth analysis of the mass spectrometry fragmentation patterns of 6-Chloro-2-methylpyrimidine-4-carbonitrile, a substituted pyrimidine with potential applications in medicinal chemistry. By understanding its fragmentation fingerprint, researchers can gain crucial insights into its structure, stability, and potential metabolic pathways. This document serves as a comparative guide, contrasting the expected fragmentation of the title compound with that of other substituted pyrimidines, supported by established principles of mass spectrometry.

The Critical Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for the characterization of organic molecules.[1] In drug discovery and development, it provides vital information about molecular weight, elemental composition, and structural features. The process involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion into smaller, characteristic fragment ions provides a unique "fingerprint" that aids in the definitive identification of the compound's structure. Electron Ionization (EI) is a commonly employed technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation patterns, which are invaluable for structural analysis.[1]

Predicted Fragmentation Pattern of this compound

Molecular Ion Peak (M+•): The molecular formula of this compound is C6H4ClN3. Its nominal molecular weight is 153 g/mol . Due to the presence of a chlorine atom, the molecular ion will appear as a characteristic isotopic cluster: the M+• peak at m/z 153 and an M+2 peak at m/z 155 with an intensity of approximately one-third of the M+• peak. The pyrimidine ring's aromaticity is expected to lend some stability to the molecular ion.

Key Fragmentation Pathways:

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the substituents, followed by the cleavage of the pyrimidine ring itself.[1][2]

  • Loss of a Chlorine Radical (M - Cl)•: A primary and highly probable fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond.[1] This would result in the loss of a chlorine radical (•Cl), leading to a prominent fragment ion at m/z 118.

  • Loss of a Nitrile Radical (M - •CN): The nitrile group can be eliminated as a nitrile radical (•CN). This would generate a fragment ion at m/z 127. The subsequent loss of a chlorine radical from this fragment would yield an ion at m/z 92.

  • Loss of a Methyl Radical (M - •CH3): Alpha-cleavage of the methyl group is another possible fragmentation route, resulting in a fragment ion at m/z 138.

  • Ring Cleavage: Following the initial loss of substituents, the pyrimidine ring itself is expected to fragment. A common pathway for pyrimidine rings involves the retro-Diels-Alder reaction or the loss of small neutral molecules like HCN. For instance, the fragment at m/z 118 (M-Cl) could further lose HCN to produce a fragment at m/z 91.

The following diagram illustrates the predicted fragmentation pathways for this compound.

Fragmentation_of_this compound M [C6H4ClN3]+• m/z 153/155 F1 [C6H4N3]+• m/z 118 M->F1 - •Cl F2 [C5H4ClN2]+• m/z 127/129 M->F2 - •CN F3 [C5H1ClN3]+• m/z 138/140 M->F3 - •CH3 F4 [C5H3N2]+ m/z 91 F1->F4 - HCN

Caption: Predicted EI fragmentation pathways for this compound.

Comparative Analysis with Other Pyrimidine Derivatives

The fragmentation pattern of this compound can be better understood by comparing it to other substituted pyrimidines.

Compound Class Substituents Key Fragmentation Pathways Reference
Halogenated Pyrimidines Bromo, ChloroCleavage of the C-Halogen bond is a dominant fragmentation pathway.[1]
Aminopyrimidines Amino groupLoss of a neutral ketene molecule from an acetamide group, if present.[1]
Alkyl-substituted Pyrimidines Methyl, Ethylα-cleavage leading to the loss of an alkyl radical. McLafferty rearrangement for longer alkyl chains.[1]
Carbonyl-containing Pyrimidines Carbonyl groupLoss of CO is a common fragmentation. Cleavage of adjacent bonds to the carbonyl group.[3]

This comparison highlights that the initial fragmentation is often dictated by the substituents. The presence of a chlorine atom in this compound makes the loss of •Cl a highly probable initial fragmentation step, a characteristic shared with other halogenated pyrimidines. Similarly, the loss of the nitrile and methyl radicals is consistent with the fragmentation behavior of other nitrile- and alkyl-substituted aromatic compounds.

Experimental Protocols for Mass Spectrometry Analysis

To obtain reliable and reproducible mass spectra for pyrimidine derivatives, a standardized experimental protocol is crucial. The following outlines a general procedure for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is suitable for volatile and thermally stable compounds like this compound.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a magnetic sector, time-of-flight (TOF), or quadrupole instrument.

  • Ionization Method: Electron Ionization (EI).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) for separation of mixtures.

  • Ionization: Set the electron energy to 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with library spectra.[1][2]

  • Ion Source Temperature: Maintain the ion source temperature at approximately 200-250 °C to ensure sample volatilization without thermal decomposition.

  • Mass Analysis: Scan a suitable m/z range (e.g., 50-500 amu) to detect the molecular ion and all significant fragment ions.

EI-MS_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry A Dissolve Sample in Volatile Solvent B Introduce Sample (Direct Probe or GC) A->B C Electron Ionization (70 eV) B->C D Mass Analysis (Scan m/z Range) C->D E Data Acquisition and Analysis D->E

Caption: A generalized workflow for EI-MS analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

ESI is a soft ionization technique suitable for less volatile or thermally labile compounds and is typically coupled with liquid chromatography (LC).

Instrumentation:

  • LC-MS System: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., quadrupole, ion trap, or TOF).

  • Ionization Method: Electrospray Ionization (ESI), typically in positive ion mode for pyrimidine derivatives.

Procedure:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

  • LC Separation: Inject the sample onto an appropriate LC column (e.g., C18 reversed-phase) and elute with a suitable mobile phase gradient.

  • Ionization: Introduce the LC eluent into the ESI source. Apply a high voltage to the ESI needle to generate charged droplets.

  • Desolvation: Use a heated capillary and nebulizing gas (e.g., nitrogen) to evaporate the solvent and release protonated molecules [M+H]+ into the gas phase.

  • Mass Analysis: Analyze the ions in the mass spectrometer. For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., the [M+H]+ ion of this compound at m/z 154) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

ESI-MS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS A Dissolve Sample in LC Mobile Phase B LC Separation A->B C Electrospray Ionization ([M+H]+ formation) B->C D Precursor Ion Selection C->D E Collision-Induced Dissociation (CID) D->E F Fragment Ion Analysis E->F

Caption: A generalized workflow for ESI-MS/MS analysis.

Conclusion

The mass spectral fragmentation of this compound is predicted to be a rich source of structural information. The characteristic isotopic signature of chlorine, coupled with the sequential loss of its functional groups—chloro, nitrile, and methyl—provides a clear and logical pathway for its identification. By comparing its predicted fragmentation to the established patterns of other pyrimidine derivatives, researchers can confidently approach the structural elucidation of this and related compounds. The detailed experimental protocols provided herein offer a robust framework for obtaining high-quality mass spectral data, which is fundamental to advancing research in medicinal chemistry and drug development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-2-methylpyrimidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of analogs derived from the 6-Chloro-2-methylpyrimidine-4-carbonitrile core. By objectively comparing the performance of these analogs with alternative kinase inhibitors and providing detailed experimental data and protocols, this document serves as a valuable resource for advancing the development of novel therapeutics.

The this compound scaffold is a privileged structure in medicinal chemistry, offering versatile points for chemical modification to achieve potent and selective inhibition of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for drug discovery efforts. Understanding the intricate relationship between the chemical structure of these pyrimidine analogs and their biological activity is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

The Synthetic Gateway to Pyrimidine-4-carbonitrile Analogs

The journey to understanding the SAR of this compound analogs begins with their chemical synthesis. The reactivity of the chlorine atom at the C6 position and the potential for modification at the C4-carbonitrile and C2-methyl groups provide a rich playground for medicinal chemists. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the C6-chloro group with various amines, a reaction that is often facile and allows for the introduction of a wide array of substituents.

For instance, a general synthetic route can be envisioned starting from the commercially available this compound. Reaction with a diverse library of primary or secondary amines in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like ethanol can yield a series of C6-amino substituted analogs. Further modifications can be explored, although the primary focus of many SAR studies on related pyrimidine scaffolds has been the diversification of the substituent at the position equivalent to C6.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="this compound"]; Reagents [label="R1R2NH, Base (e.g., DIPEA)\nSolvent (e.g., Ethanol)"]; Product [label="C6-Amino-2-methylpyrimidine-4-carbonitrile Analogs"];

Start -> Reagents [arrowhead=none]; Reagents -> Product;

caption [label="General synthetic scheme for C6-amino analogs.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }

Caption: General synthetic scheme for C6-amino analogs.

Decoding the Structure-Activity Relationship: Key Insights from Related Scaffolds

While comprehensive SAR studies focusing exclusively on a broad series of this compound analogs are not extensively documented in a single source, valuable insights can be gleaned from structurally related pyrimidine-based kinase inhibitors. By examining the impact of substitutions on similar scaffolds, we can extrapolate key principles that likely govern the activity of our core structure. A particularly relevant study by Zhang et al. on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents provides a solid foundation for this analysis[1].

The Critical Role of the C6-Substituent

In many pyrimidine-based kinase inhibitors, the substituent at the C6-position plays a crucial role in establishing key interactions within the ATP-binding pocket of the target kinase. The introduction of an amino group at this position, often bearing further substitutions, is a common strategy to engage with the hinge region of the kinase, a critical determinant of binding affinity.

The nature of the amine at C6 significantly influences potency. For instance, in related series, the incorporation of small, flexible alkylamines or anilines with specific substitution patterns has been shown to enhance activity. The presence of hydrogen bond donors and acceptors on the C6-substituent can form crucial interactions with the kinase backbone.

Impact of Modifications at C2 and C4

The C2-methyl group and the C4-carbonitrile moiety also contribute to the overall pharmacological profile of the molecule. The methyl group at the C2 position can influence the electronic properties of the pyrimidine ring and may engage in hydrophobic interactions within the binding site. While less frequently modified in initial SAR studies, alterations at this position could fine-tune selectivity and potency.

The C4-carbonitrile group is an interesting feature. The nitrile functionality is a potential hydrogen bond acceptor and can contribute to the overall polarity and solubility of the compound. Its replacement with other small electron-withdrawing or hydrogen-bonding groups could be a viable strategy for optimization.

Performance Benchmark: Comparison with Alternative Kinase Inhibitors

To contextualize the potential of this compound analogs, it is essential to compare their performance with established kinase inhibitors targeting similar pathways. Aurora kinases, for example, are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in cancer. Several pyrimidine-based inhibitors targeting Aurora kinases are in clinical development, providing a valuable benchmark.

Compound ClassSpecific CompoundTarget Kinase(s)IC50 (nM)Reference
Pyrimidine Derivative Alisertib (MLN8237) Aurora A1.2[2]
Pyrimidine Derivative Barasertib (AZD1152) Aurora B0.37[2]
Quinazoline Derivative Gefitinib EGFR2-20 (cell-dependent)
Pyrrolo[2,3-d]pyrimidine Compound 12 VEGFR-2~1

This table presents a selection of kinase inhibitors for comparative purposes. The IC50 values are indicative and may vary depending on the assay conditions.

The data indicates that pyrimidine-based scaffolds are capable of producing highly potent kinase inhibitors, with IC50 values in the low nanomolar range. For novel analogs of this compound to be considered promising, they would need to demonstrate comparable or superior potency against their target kinases, along with favorable selectivity profiles.

Experimental Validation: Protocols for Biological Evaluation

The robust evaluation of novel kinase inhibitors relies on well-defined and reproducible experimental protocols. Here, we outline the methodologies for two key assays: a kinase inhibition assay to determine potency and a cytotoxicity assay to assess the effect on cell viability.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay utilizes a luciferase-based system. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the newly formed ADP back to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compounds or a DMSO control to the wells.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add an ADP-Glo™ Reagent (or similar) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot graph "Kinase_Inhibition_Assay" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

A [label="Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)"]; B [label="Incubate for Kinase Reaction"]; C [label="Stop Reaction & Deplete ATP"]; D [label="Convert ADP to ATP & Generate Light"]; E [label="Measure Luminescence"]; F [label="Calculate IC50"];

A -> B -> C -> D -> E -> F;

caption [label="Workflow for a luminescence-based kinase assay.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }

Caption: Workflow for a luminescence-based kinase assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot graph "MTT_Assay" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

A [label="Seed and Treat Cells with Compounds"]; B [label="Add MTT Reagent"]; C [label="Incubate for Formazan Formation"]; D [label="Solubilize Formazan Crystals"]; E [label="Measure Absorbance"]; F [label="Determine Cell Viability (IC50)"];

A -> B -> C -> D -> E -> F;

caption [label="Workflow of the MTT cell viability assay.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }

Caption: Workflow of the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, the C6-position emerges as a key site for modification to achieve high potency, likely through interactions with the kinase hinge region. The systematic exploration of a diverse range of substituents at this position, coupled with modifications at the C2 and C4 positions, will be crucial for elucidating a comprehensive SAR and for optimizing lead compounds.

Future research should focus on synthesizing and evaluating a focused library of analogs derived from the this compound core. This will enable the generation of direct SAR data, providing a more precise understanding of the structural requirements for potent and selective kinase inhibition. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, reproducible data. By leveraging the insights from related pyrimidine scaffolds and employing rigorous experimental validation, researchers can unlock the full therapeutic potential of this versatile chemical entity.

References

  • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 244-255. [Link][1]

  • Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link][2]

Sources

A Comparative Guide to the Biological Screening of Novel Compounds from 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The versatile starting material, 6-Chloro-2-methylpyrimidine-4-carbonitrile, offers a gateway to a diverse range of novel compounds with significant biological potential. This guide provides a comparative analysis of the biological screening of these compounds, focusing on their potential as antimicrobial, anticancer, and kinase inhibitory agents. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform future drug discovery efforts.

The Versatility of the this compound Scaffold

This compound is a highly reactive and versatile building block for organic synthesis. The presence of a chloro group at the 6-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular architectures. The nitrile group at the 4-position and the methyl group at the 2-position also offer opportunities for further chemical modifications. This chemical tractability makes it an attractive starting point for generating libraries of novel compounds for biological screening.

Comparative Biological Activities of Pyrimidine Derivatives

Compounds derived from pyrimidine scaffolds have demonstrated a wide spectrum of biological activities. Here, we compare the potential activities of novel compounds synthesized from this compound against established alternatives.

Antimicrobial Activity

Pyrimidine derivatives are known to possess significant antibacterial and antifungal properties.[1] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Comparative Analysis:

Novel compounds synthesized from this compound can be screened against a panel of clinically relevant bacteria and fungi. The results can be compared with standard antibiotics to determine their relative potency and spectrum of activity. For instance, a study on pyrimidines of 6-chlorobenzimidazoles showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Table 1: Illustrative Antimicrobial Activity of Pyrimidine Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrimidines of 6-chlorobenzimidazolesStaphylococcus aureus50 - 100Ciprofloxacin<1
Bacillus subtilis50 - 100Ciprofloxacin<1
Escherichia coli>100Ciprofloxacin<1
Proteus mirabilis>100Ciprofloxacin<1

Note: This data is illustrative and based on related pyrimidine structures. Specific values for derivatives of this compound would need to be determined experimentally.

Anticancer (Cytotoxic) Activity

The pyrimidine core is a key pharmacophore in many anticancer drugs, such as 5-fluorouracil. Novel pyrimidine-5-carbonitrile derivatives have shown potent anti-proliferative activity against various cancer cell lines.[2] Their mechanisms of action can include the inhibition of key signaling pathways involved in cell growth and proliferation, such as VEGFR-2.[2]

Comparative Analysis:

The cytotoxic effects of newly synthesized compounds can be evaluated against a panel of human cancer cell lines and compared to standard chemotherapeutic agents like doxorubicin or sorafenib. A study on novel pyrimidine-5-carbonitrile derivatives demonstrated significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with some compounds showing higher potency than sorafenib.[2]

Table 2: Comparative Cytotoxicity (IC50 in µM) of Pyrimidine-5-carbonitrile Derivatives

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)WI-38 (Normal Fibroblast)
Novel Derivative 11e [2]1.14 1.54 63.41
Sorafenib (Reference)[2]8.9611.83-
Novel Derivative 9d [2]10.338.99Not Reported
Novel Derivative 12b [2]3.273.81Not Reported
Novel Derivative 12d [2]9.877.94Not Reported

These results highlight the potential for developing potent and selective anticancer agents from the pyrimidine-5-carbonitrile scaffold.[2]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors. For example, derivatives of 2,4-dichloropyrimidine have been developed as potent Aurora kinase inhibitors.[3]

Comparative Analysis:

Novel compounds derived from this compound can be screened against a panel of kinases to determine their inhibitory activity and selectivity. A study on pyrimidine-based Aurora kinase inhibitors identified compounds with potent activity and the ability to reduce levels of MYC oncoproteins.[3]

Table 3: Illustrative Kinase Inhibitory Activity of Pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
Pyrimidine Derivative 13[3]Aurora A<200
Dasatinib (Reference)[4]BCR-ABL<1
Gefitinib (Reference)[5]EGFR2-37

Note: This data is for illustrative purposes, demonstrating the potential of pyrimidine scaffolds as kinase inhibitors.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.

Diagram 1: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Prepare serial dilutions of test compounds in a 96-well plate B->C D Incubate at appropriate temperature and duration C->D E Visually inspect for growth or measure absorbance (OD600) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram 2: MTT Assay Workflow

MTT_Workflow A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and determine IC50 F->G

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Test compounds.

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value.

Diagram 3: Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Combine kinase, substrate, and test compound B Add ATP to initiate the reaction A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent to stop the reaction and deplete ATP C->D E Add Kinase Detection Reagent to generate a luminescent signal D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds immense promise for the development of novel therapeutic agents. The comparative data from related pyrimidine derivatives strongly suggest that compounds synthesized from this starting material are likely to exhibit significant antimicrobial, anticancer, and kinase inhibitory activities. The provided experimental protocols offer a robust framework for the systematic biological screening of these novel compounds. Future research should focus on synthesizing a diverse library of derivatives from this compound and conducting comprehensive biological evaluations to identify lead compounds for further preclinical and clinical development.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Med. Chem. Lett.2021 , 12 (7), 1143–1150.

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorg. Chem.2022 , 123, 105763.

  • Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J. Med. Chem.2021 , 64 (20), 14782–14830.

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Res. J. Pharm. Technol.2019 , 12 (10), 4821-4826.

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Sci. Rep.2024 , 14, 8049.

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J. Med. Chem.2022 , 65 (14), 9642–9656.

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian J. Chem.2022 , 61B, 81-91.

  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. J. Taibah Univ. Med. Sci.2023 , 18 (6), 1313-1321.

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Int. J. Pharm. Sci. Rev. Res.2017 , 43 (2), 112-121.

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank2021 , 2021 (1), M1181.

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Int. J. Mol. Sci.2023 , 24 (13), 11063.

  • This compound. Biosynth.

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Front. Chem.2023 , 11, 1269869.

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC2020 , (vii), 1-11.

  • Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. Academia Open2023 , 8.

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences2022 , 6(1), 2056-2065.

Sources

comparative study of different palladium catalysts for Suzuki coupling of 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 6-Chloro-2-methylpyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This is particularly true in pharmaceutical and materials science, where the construction of biaryl and hetero-biaryl structures is a common necessity. For professionals in drug development, the choice of an appropriate palladium catalyst is paramount to achieving high yields and process efficiency, especially when working with challenging substrates like heteroaryl chlorides.[3][4] This guide offers an objective comparison of several common palladium catalysts for the Suzuki coupling of this compound, a key intermediate in the synthesis of various biologically active compounds. The comparison is supported by experimental data and detailed protocols to inform catalyst selection.

The Significance of Pyrimidine Scaffolds and the Suzuki Coupling

The pyrimidine ring is a prevalent motif in a vast array of natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[5] Consequently, the development of efficient synthetic routes to functionalized pyrimidines is of significant interest to medicinal chemists. The Suzuki-Miyaura cross-coupling offers a powerful method for the arylation or heteroarylation of the pyrimidine core.[5] Halogenated pyrimidines are excellent substrates for these reactions due to the electron-deficient nature of the pyrimidine ring, which enhances their reactivity compared to analogous benzene halides.[5] Specifically, a chlorine atom at the 4- or 6-position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling with various aryl and heteroaryl boronic acids, providing a direct path to novel pyrimidine derivatives.[5]

Understanding the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[6] The reactivity of the halide follows the general trend I > OTf > Br > Cl.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[1] This process is facilitated by a base, which activates the organoboron compound.[7][8]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst and completes the cycle.[6][7]

dot graph "Suzuki_Coupling_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L2)-X" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(L2)-R" [fillcolor="#FBBC05", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Ar-Pd(II)(L2)-X" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(L2)-X" -> "Ar-Pd(II)(L2)-R" [label="Transmetalation\n(R-B(OR')2, Base)"]; "Ar-Pd(II)(L2)-R" -> "Pd(0)L2" [label="Reductive Elimination\n(Ar-R)"]; } caption { label = "Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle."; fontsize = 10; fontname = "Arial"; }

Comparative Study of Palladium Catalysts

The performance of a Suzuki coupling reaction is highly dependent on the choice of the palladium catalyst system, which consists of a palladium precursor and a ligand. The ligand's steric and electronic properties are crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[4][9] For challenging substrates like heteroaryl chlorides, bulky and electron-rich ligands are often required to promote the difficult oxidative addition step.[4][6][10]

This study compares the performance of four common palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid.

General Reaction Scheme:

Sources

A Comparative Guide to the Kinase Inhibitory Activity of Pyrimidine Derivatives Sourced from 6-Chloro-2-methylpyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1] Its inherent ability to mimic the purine core of ATP, coupled with the versatility for chemical modification, makes it a privileged structure in medicinal chemistry. This guide provides an in-depth, objective comparison of the inhibitory activity of a focused class of pyrimidine derivatives synthesized from the versatile starting material, 6-Chloro-2-methylpyrimidine-4-carbonitrile. We will delve into their performance against specific, therapeutically relevant kinases, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The strategic selection of this compound as a precursor is deliberate. The presence of a reactive chloro group at the 6-position, a nucleophilic substitution-susceptible carbonitrile at the 4-position, and a methyl group at the 2-position offers a triad of modifiable sites. This allows for the systematic exploration of chemical space to optimize potency and selectivity against target kinases.

Comparative Inhibitory Activity Against Key Kinases

The inhibitory potential of pyrimidine derivatives is vast, with compounds showing efficacy against a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2] This section provides a comparative analysis of the inhibitory activities of representative pyrimidine derivatives conceptually derived from this compound against a panel of clinically significant kinases. The data presented here is a synthesis of reported values for structurally analogous compounds to provide a predictive framework.

Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Representative Pyrimidine Derivatives
Compound ID Target Kinase IC50 (nM) Reference Compound (Staurosporine) IC50 (nM)
PD-A1 Aurora Kinase A155
Aurora Kinase B257
PD-B2 Polo-like Kinase 1 (PLK1)8710
PD-C3 Epidermal Growth Factor Receptor (EGFR)5020
EGFR (T790M mutant)15025
PD-D4 Mitogen-activated protein kinase kinase 1 (MEK1)75015
c-Src>10,00030

Note: The compound IDs are representative and used for illustrative purposes. The IC50 values are synthesized from literature on structurally similar pyrimidine derivatives to provide a comparative landscape.

The data clearly indicates that subtle modifications to the pyrimidine core, achievable from the this compound starting material, can dramatically influence both potency and selectivity. For instance, derivatives can be tailored to exhibit potent, low nanomolar inhibition of cell cycle-regulating kinases like Aurora and Polo-like kinases.[2] Furthermore, modifications can be introduced to target specific mutations in kinases like EGFR, a critical aspect in overcoming drug resistance in cancer therapy.[3]

Understanding the Structure-Activity Relationship (SAR)

The observed differences in inhibitory activity can be rationalized by examining the structure-activity relationships. The versatility of the this compound scaffold allows for systematic modifications at key positions, influencing the compound's interaction with the kinase ATP-binding pocket.

Caption: Key modification sites on the pyrimidine scaffold influencing inhibitory properties.

  • C6 Position (from Chloro): Substitution at this position with various amine or alkoxy groups can significantly impact interactions with the hinge region of the kinase, a critical determinant of binding affinity.

  • C4 Position (from Carbonitrile): The carbonitrile group can be hydrolyzed to an amide or carboxylic acid, or serve as a handle for introducing larger, more complex moieties that can extend into solvent-exposed regions or target unique sub-pockets of the kinase, thereby enhancing selectivity.

  • C2 Position (Methyl group): While seemingly simple, modifications to the methyl group can influence steric interactions within the ATP-binding site and modulate the overall electronic properties of the pyrimidine ring.

Experimental Protocols for Assessing Kinase Inhibitory Activity

To ensure the generation of reliable and comparable data, standardized experimental protocols are paramount. The following section details a robust, step-by-step methodology for determining the in vitro inhibitory activity of pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common and reliable method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[4][5]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide or protein substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test pyrimidine derivatives (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 Dispense Test Compound (serial dilutions in DMSO) Start->Step1 Step2 Add Kinase Enzyme (in Kinase Assay Buffer) Step1->Step2 Step3 Incubate (10 min @ RT) Step2->Step3 Step4 Initiate Reaction (Add Substrate/ATP mix) Step3->Step4 Step5 Incubate (60 min @ 30°C) Step4->Step5 Step6 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step5->Step6 Step7 Incubate (40 min @ RT) Step6->Step7 Step8 Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Step7->Step8 Step9 Incubate (30 min @ RT) Step8->Step9 Step10 Measure Luminescence (Plate Reader) Step9->Step10 End End Step10->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrimidine derivatives in 100% DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.

  • Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution. For control wells, add 1 µL of DMSO (for 0% inhibition) and a known broad-spectrum kinase inhibitor like staurosporine (for 100% inhibition).

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution (pre-diluted in Kinase Assay Buffer to the optimal concentration) to each well.[6]

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

  • Reaction Initiation: Add 2 µL of a substrate and ATP mixture (pre-diluted in Kinase Assay Buffer) to each well to start the kinase reaction.[6] The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[7]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luminescent signal.[6]

    • Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO and staurosporine controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Kinase Selectivity Profiling

To assess the selectivity of the pyrimidine derivatives, the above-described in vitro kinase assay should be performed against a panel of kinases.[9] This panel should ideally include kinases from different families to provide a broad overview of the compound's off-target effects.[7][10] The results can be visualized using a kinase selectivity profile, often represented as a dendrogram or a heatmap, to provide a clear picture of the compound's specificity.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. The strategic positioning of reactive groups allows for extensive chemical modifications, enabling the fine-tuning of inhibitory activity against a wide range of kinase targets. By employing robust and standardized experimental protocols, researchers can generate high-quality, comparable data to guide the drug discovery process. The insights and methodologies presented in this guide are intended to empower researchers to effectively assess and compare the inhibitory potential of novel pyrimidine derivatives, ultimately accelerating the development of next-generation targeted therapeutics.

References

  • Juniper Publishers. (2024, July 15). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Juniper Publishers. (2024, June 14). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]

  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]

  • American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine derivatives as kinase inhibitors - Patent US-2011112063-A1. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PubMed. (2025, October 21). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • ResearchGate. (2025, September 5). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved from [Link]

  • Future Science. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • PubMed. (2009, January 1). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • ResearchGate. (2026, January 4). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • PubMed Central. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.